2,4-Dichlorobenzothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWANONAOYNRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189774 | |
| Record name | 2,4-Dichlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-30-8 | |
| Record name | 2,4-Dichlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,4-dichloro-1,3-benzothiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, among others. The strategic derivatization of the benzothiazole core is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific, synthetically valuable derivative: 2,4-dichloro-1,3-benzothiazole.
Section 1: Core Compound Profile: 2,4-dichloro-1,3-benzothiazole
2,4-dichloro-1,3-benzothiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical development. The presence of two chlorine atoms, one on the thiazole ring and one on the benzene ring, provides reactive handles for a variety of chemical transformations.
Table 1: Physicochemical Properties of 2,4-dichloro-1,3-benzothiazole
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-1,3-benzothiazole | PubChem |
| CAS Number | 3622-30-8 | PubChem |
| Molecular Formula | C₇H₃Cl₂NS | PubChem |
| Molecular Weight | 204.08 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Insoluble in water (predicted) | --- |
Section 2: Synthesis of 2,4-dichloro-1,3-benzothiazole
Conceptual Synthetic Workflow
The synthesis of substituted benzothiazoles often proceeds via the condensation of a 2-aminothiophenol derivative with a one-carbon electrophile. For 2,4-dichloro-1,3-benzothiazole, a potential pathway would involve the reaction of 2-amino-3-chlorothiophenol with a suitable phosgene equivalent or a related carbonyl compound.
Figure 1: Conceptual synthetic workflow for 2,4-dichloro-1,3-benzothiazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection based on established benzothiazole syntheses and should be optimized and validated under appropriate laboratory conditions.
Step 1: Synthesis of 2-amino-3-chlorothiophenol from 2,4-dichloroaniline
-
Thiocyanation: To a solution of 2,4-dichloroaniline in a suitable solvent such as methanol or acetic acid, add potassium thiocyanate. The mixture is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for several hours, allowing for the formation of the corresponding thiocyanate intermediate.
-
Reduction: The intermediate thiocyanate is then reduced to the corresponding thiophenol. This can be achieved using a reducing agent such as sodium borohydride in an alcoholic solvent or by using a metal/acid combination like zinc dust in acetic acid. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is crucial.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-amino-3-chlorothiophenol may be purified by column chromatography on silica gel.
Step 2: Cyclization to form 2,4-dichloro-1,3-benzothiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 2-amino-3-chlorothiophenol in a suitable solvent like toluene or xylene.
-
Addition of Reagents: Add a one-carbon electrophile, such as triphosgene or a similar reagent, portion-wise to the solution at room temperature. The reaction is then heated to reflux and monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,4-dichloro-1,3-benzothiazole.
Section 3: Chemical Reactivity and Synthetic Utility
The reactivity of 2,4-dichloro-1,3-benzothiazole is dominated by the two chlorine substituents, which are susceptible to nucleophilic substitution reactions. The chlorine atom at the 2-position is particularly reactive due to the electron-withdrawing nature of the thiazole ring. This makes it an excellent electrophilic partner for a variety of nucleophiles.
Nucleophilic Aromatic Substitution (SNA_r)
The chlorine atom at the 2-position can be readily displaced by a range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility as a synthetic building block.
Figure 2: General scheme for nucleophilic substitution at the C2 position.
This selective reactivity allows for the introduction of diverse functional groups at the 2-position while retaining the chlorine at the 4-position for potential further modifications, such as cross-coupling reactions.
Section 4: Spectroscopic Characterization
While specific experimental spectra for 2,4-dichloro-1,3-benzothiazole are not available in the cited literature, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2,4-dichloro-1,3-benzothiazole
| Technique | Predicted Features |
| ¹H NMR | The aromatic region (δ 7.0-8.0 ppm) would show a complex multiplet pattern corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling constants would be influenced by the positions of the chlorine and the fused thiazole ring. |
| ¹³C NMR | The spectrum would exhibit seven distinct signals for the seven carbon atoms. The carbon atom at the 2-position (C-Cl) would likely appear in the range of δ 150-160 ppm. The other aromatic carbons would resonate in the typical range of δ 120-140 ppm. |
| Mass Spectrometry (EI) | The molecular ion peak ([M]⁺) would be observed at m/z 203, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺). Fragmentation would likely involve the loss of a chlorine atom and potentially the cleavage of the thiazole ring. |
Section 5: Application in Drug Development - A Forward Look
The true value of 2,4-dichloro-1,3-benzothiazole lies in its potential as a versatile scaffold for the synthesis of novel bioactive molecules. The ability to selectively functionalize the 2-position opens up a vast chemical space for the exploration of structure-activity relationships (SAR).
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The benzothiazole scaffold is well-suited for this role. By reacting 2,4-dichloro-1,3-benzothiazole with various amines, a library of 2-amino-4-chloro-1,3-benzothiazole derivatives can be generated. These derivatives can then be further elaborated to target specific kinases implicated in diseases such as cancer and inflammation.
Figure 3: Workflow for generating bioactive molecules from 2,4-dichloro-1,3-benzothiazole.
Conclusion
2,4-dichloro-1,3-benzothiazole, while not extensively characterized in the public domain, holds significant promise as a key intermediate for the synthesis of novel pharmaceutical agents. Its straightforward, albeit hypothetical, synthesis and the differential reactivity of its two chlorine atoms make it an attractive starting point for the construction of diverse molecular libraries. Further research into the synthesis, reactivity, and application of this compound is warranted and could unlock new avenues in the development of targeted therapeutics.
References
Technical Guide: Electrophilic Substitution & Functionalization of Dichlorobenzothiazoles
This guide provides an in-depth technical analysis of the electrophilic substitution reactions of dichlorobenzothiazoles. It is designed for researchers requiring high-fidelity mechanistic insights and actionable protocols.
Executive Summary
Dichlorobenzothiazoles serve as critical scaffolds in the development of azo dyes, fungicides, and neuroprotective agents (e.g., Riluzole analogs).[1] However, the functionalization of this core via electrophilic aromatic substitution (EAS) presents a significant synthetic challenge. The fused thiazole ring is electron-deficient, deactivating the benzene ring toward electrophiles. The presence of two chlorine atoms further deactivates the system while imposing specific ortho/para directing effects.
This guide prioritizes regiocontrol . While direct substitution is possible, it often yields isomeric mixtures.[1] We analyze the mechanistic competition between the heterocyclic core and chlorine substituents and provide protocols for both direct functionalization and the superior de novo synthesis strategies.
Mechanistic Foundations & Regioselectivity
Electronic Landscape of the Core
The benzothiazole nucleus is electronically analogous to quinoline. The nitrogen atom at position 3 withdraws electron density via induction and resonance, severely deactivating positions 2, 4, and 6.[1] Conversely, the sulfur atom at position 1 can donate electron density to positions 2, 4, and 6, but its inductive withdrawal often dominates.[1]
In dichlorobenzothiazoles , the regiochemical outcome of EAS (Nitration, Sulfonation) is a vector sum of:
-
Ring Deactivation: The cumulative effect of the thiazole ring + two chlorines makes the system sluggish, requiring forcing conditions (e.g., fuming acids, elevated temperatures).
-
Directing Conflict:
-
Benzothiazole Core: Prefers substitution at C6 (major) and C4 (minor) in the absence of other groups.
-
Chlorine Substituents: Direct ortho/para relative to themselves.
-
Case Study: Regioselectivity of 2,6-Dichlorobenzothiazole
In 2,6-dichlorobenzothiazole, the primary EAS site (C6) is blocked.[1] The electrophile must choose between C4, C5, and C7.[1]
| Position | Electronic Environment | Steric Environment | Predicted Reactivity |
| C4 | Ortho to Nitrogen (Deactivated); Meta to Cl-6 (Deactivated).[1] | High (peri-interaction with N). | Moderate |
| C5 | Meta to Nitrogen; Ortho to Cl-6 (Activated by resonance). | Moderate (flanked by H-4 and Cl-6).[1] | Low (Inductively deactivated) |
| C7 | Ortho to Sulfur; Ortho to Cl-6 (Activated by resonance).[1] | High (flanked by S and Cl-6).[1] | High (Electronic preference) |
Decision Tree: Synthesis vs. Substitution
For medicinal chemistry applications where isomeric purity is paramount, de novo synthesis is often superior to direct substitution.
Figure 1: Strategic decision tree for accessing substituted benzothiazoles. Route B is recommended for non-standard substitution patterns.
Experimental Protocols
Protocol A: Direct Nitration of 2,6-Dichlorobenzothiazole
Use this protocol when the 7-nitro or 4-nitro isomers are acceptable or separable.[1]
Reagents:
-
2,6-Dichlorobenzothiazole (1.0 eq)[1]
-
Conc. Sulfuric Acid (
, 98%)[1] -
Fuming Nitric Acid (
, >90%)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a drying tube, dissolve 2,6-dichlorobenzothiazole (10 mmol) in conc.
(10 mL). Cool to 0–5 °C in an ice-salt bath. -
Addition: Dropwise add fuming
(12 mmol, 1.2 eq) over 30 minutes. Maintain temperature below 10 °C to minimize oxidative degradation of the thiazole ring. -
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (10% EtOAc/Hexane).
-
Note: If starting material persists, heat cautiously to 50 °C. Do not exceed 60 °C as the ring may open.
-
-
Quench: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Workup: Filter the solid, wash with cold water until pH neutral, and dry.
-
Purification: Recrystallize from ethanol or perform flash chromatography to separate the 4-nitro and 7-nitro isomers.
Protocol B: Sulfonation (Chlorosulfonation)
Sulfonation is reversible and often occurs at C5 or C7 depending on thermodynamic control. Chlorosulfonation is preferred for generating sulfonyl chloride intermediates.
Reagents:
Procedure:
-
Add dichlorobenzothiazole (10 mmol) portion-wise to chlorosulfonic acid (5 mL) at 0 °C.
-
Heat the mixture to 100–120 °C for 2 hours.
-
Cool and pour onto ice carefully (Exothermic!).
-
Extract the resulting sulfonyl chloride with dichloromethane immediately to prevent hydrolysis.
The "Gold Standard" Route: Jacobson Cyclization
To avoid the regioselectivity issues of direct substitution, synthesize the ring after establishing the substitution pattern on the benzene ring.
Mechanism:
-
Thioamidation: React a substituted aniline with carbon disulfide or a thiocarbonyl source.
-
Oxidative Cyclization: Use potassium ferricyanide (
) or bromine to close the ring.
Figure 2: The Jacobson Cyclization pathway allows for precise placement of substituents before ring formation, bypassing EAS limitations.[1]
Protocol (Jacobson Method):
-
Thioanilide Formation: React 2,5-dichloroaniline with acetyl chloride, then treat with Lawesson’s reagent to form the thioacetanilide.[1]
-
Cyclization: Dissolve the thioanilide in aqueous NaOH. Add an aqueous solution of
dropwise at 85 °C. -
Result: This yields 2-methyl-4,7-dichlorobenzothiazole exclusively, with no isomer ambiguity.[1]
References
-
Selective Nitration of Benzothiazolones: Chen, L., et al. "Selective C6‐Nitration of Benzothiazolones with Iron Nitrate."[1] ChemistrySelect, 2024.[1] Link[1]
-
Synthesis via Cyclization: Gupta, R. R., et al. "Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles."[1] Springer, 1999.[1] (Standard reference for Jacobson Cyclization mechanism).
-
General Electrophilic Substitution: Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[1] 5th Ed. Wiley-Blackwell, 2010.[1] (Defines directing effects of benzothiazole nitrogen).
-
Nitration of Deactivated Aromatics: Olah, G. A., et al. "Nitration: Methods and Mechanisms."[1] VCH, 1989.[2] (Source for mixed acid protocols).
Sources
Solubility Profiling and Solvent Selection for 2,4-Dichlorobenzothiazole
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,4-Dichlorobenzothiazole .
Executive Summary
2,4-Dichlorobenzothiazole (2,4-DCBT) is a halogenated heteroaromatic scaffold utilized as a high-value intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical pharmacophores. Its structure comprises a benzothiazole fused ring system substituted with chlorine atoms at the C2 (active site) and C4 (benzene ring) positions.
Unlike its mono-substituted analogs, 2,4-DCBT exhibits a complex solubility profile driven by the interplay between its high lipophilicity (LogP > 3.5) and the crystal lattice energy imparted by halogen-mediated
Physicochemical Structure & Solubility Prediction
To understand the solubility behavior of 2,4-DCBT, we must first analyze its molecular interactions.
Structural Determinants[1][2][3][4]
-
Lipophilicity: The presence of two chlorine atoms significantly increases the octanol-water partition coefficient (LogP) compared to the parent benzothiazole. This renders the molecule hydrophobic , with negligible solubility in water.
-
Crystal Lattice Energy: The C2 and C4 substitutions create a rigid, planar geometry. The chlorine atoms facilitate strong intermolecular interactions (halogen bonding and
- stacking), leading to a high lattice energy. This "brick dust" character means high-energy solvents are required to overcome the crystal packing forces. -
Electronic Effects: The electron-withdrawing nature of the chlorine at C2 activates the thiazole ring, making the compound susceptible to nucleophilic attack in polar protic solvents (like methanol) at elevated temperatures, a critical stability consideration during solubility testing.
Predicted Solubility Landscape (Hansen Solubility Parameters)
Based on Group Contribution Methods and comparative data from structural analogs (e.g., 2,6-dichlorobenzothiazole), we categorize solvents into three tiers:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism of Action |
| Tier 1: High Solvency | Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate | > 100 mg/mL | "Like dissolves like"; matches the polarity and dispersion forces of the chlorinated aromatic ring. |
| Tier 2: Process Solvents | Acetone, Toluene, Acetonitrile, DMF, DMSO | 20 – 80 mg/mL | Dipole-dipole interactions stabilize the solute. Toluene is ideal for elevated temperature dissolution. |
| Tier 3: Anti-Solvents | Methanol, Ethanol, Isopropanol, Hexane, Water | < 5 mg/mL | High H-bonding (alcohols) or lack of polarizability (hexane) creates a mismatch with 2,4-DCBT. |
Experimental Protocol: Determination of Mole Fraction Solubility
Due to the scarcity of specific literature data for this isomer, researchers must generate self-validated data.[1] The following protocol is the industry standard for generating thermodynamic solubility curves.
The Isothermal Saturation Method (Shake-Flask)
This method eliminates supersaturation errors and ensures thermodynamic equilibrium.
Materials:
-
2,4-Dichlorobenzothiazole (Purity > 98%)
-
HPLC-grade solvents (MeOH, EtOH, Acetone, Toluene, EtOAc)[2]
-
Thermostatic shaker bath (
0.05 K) -
Syringe filters (0.22
m PTFE - hydrophobic)
Workflow:
-
Preparation: Add excess solid 2,4-DCBT to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Agitate at 200 rpm for 24 hours at the target temperature (
). -
Settling: Stop agitation and allow the suspension to settle for 2 hours at constant
. -
Sampling: Withdraw the supernatant using a pre-heated syringe and filter immediately to prevent precipitation.
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at
nm) or Gravimetric Analysis (evaporation).
Workflow Visualization
The following diagram illustrates the critical decision nodes in the measurement protocol.
Figure 1: Validated workflow for determining the thermodynamic solubility of 2,4-Dichlorobenzothiazole.
Thermodynamic Modeling
Once experimental data (
Modified Apelblat Equation
The Modified Apelblat model is the most accurate semi-empirical model for benzothiazole derivatives in organic solvents.
- : Mole fraction solubility.[3][4]
- : Absolute temperature (Kelvin).[5]
- : Empirical model parameters derived from multiple linear regression.
Interpretation of Parameters[1][2][3][8][9]
-
Parameter B : Related to the enthalpy of solution. A negative
value confirms the dissolution is endothermic (solubility increases with temperature), which is typical for 2,4-DCBT. -
Parameter C : Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.
Applications in Process Chemistry
The solubility profile dictates the strategy for synthesis and purification.
Recrystallization Strategy (Purification)
The large solubility differential between Toluene (high solubility at boiling point) and Alcohols (low solubility at room temp) suggests two viable methods:
-
Cooling Crystallization: Dissolve in hot Toluene or Ethyl Acetate; cool to 0°C.
-
Anti-Solvent Crystallization: Dissolve in minimal DMF or Acetone; slowly add Water or Methanol to induce precipitation.
Reaction Solvent Selection
-
Nucleophilic Substitution (SNAr) at C2: Use polar aprotic solvents like DMF or DMSO . These dissolve the 2,4-DCBT and stabilize the transition state, enhancing reaction rates with amines or thiols.
-
Lithiation/Metalation: Use anhydrous THF or 2-MeTHF at low temperatures (-78°C). 2,4-DCBT is soluble in ethers, allowing for homogeneous lithiation at the C-H positions if required.
Solvent Selection Logic
Figure 2: Strategic solvent selection tree for 2,4-DCBT based on process requirements.
References
-
BenchChem. (2025).[1] Solubility profile of 5,6-Dichlorobenzo[d]thiazole in common lab solvents. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77659, 2,4-Dichlorobenzothiazole. Retrieved from
-
Wang, J., et al. (2017).[6] "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents." Journal of Chemical & Engineering Data, 62(8). (Cited for Thermodynamic Modeling Methodology). Retrieved from
-
Mezeiova, E., et al. (2024).[6][7][8] "Morphing cholinesterase inhibitor amiridine into multipotent drugs." BioRxiv. (Cited for synthesis and isolation characterization of dichlorobenzothiazole derivatives).[7] Retrieved from
-
ChemicalBook. (2025). 2,6-Dichlorobenzothiazole Safety Data Sheet. (Used for comparative physicochemical properties).[9] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. physchemres.org [physchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Chlorinated Benzothiazole Scaffold: A Technical Guide to Synthesis, Pharmacology, and Industrial Evolution
[1]
Executive Summary
Chlorinated benzothiazoles represent a duality in chemical science: they are at once robust industrial workhorses—essential for the vulcanization of rubber—and delicate, privileged scaffolds in modern drug discovery.[1][2] This guide moves beyond basic encyclopedic definitions to explore the causality of their chemical behavior.[1] We will examine how the strategic placement of a chlorine atom (a lipophilic, electron-withdrawing handle) transforms the pharmacokinetics of the benzothiazole ring, enabling potency against resistant bacterial strains and metastatic cancer lines.[1]
Part 1: Historical Genesis & Structural Evolution[1]
The history of benzothiazoles is not merely a timeline of discovery but a case study in "scaffold repurposing."
The Hofmann Origins (1887)
While the benzothiazole core is ubiquitous today, its isolation was non-trivial.[1] The German chemist August Wilhelm von Hofmann is credited with the first definitive synthesis of the benzothiazole ring system around 1879–1887.[1] Hofmann’s work was initially academic, exploring the reactivity of o-aminothiophenols.[1]
The Industrial Pivot (1920s)
The trajectory changed radically with the discovery of 2-mercaptobenzothiazole (MBT) . It was identified as a potent vulcanization accelerator, reducing the time and temperature required to cure rubber.[1] This demand drove the first large-scale chlorination efforts, as chlorinated derivatives (like 2-chlorobenzothiazole) became valuable intermediates for fungicides and more complex rubber additives.[1]
The Medicinal Renaissance (Late 20th Century)
In the 1990s, the scaffold entered the "privileged" class in medicinal chemistry.[1] The introduction of halogens (F, Cl) was found to block metabolic soft spots on the benzene ring, extending half-life (
Visualization: The Evolutionary Timeline
Figure 1: The trajectory of benzothiazole from academic curiosity to industrial staple and clinical candidate.
Part 2: Synthetic Methodologies & Mechanistic Logic[1]
Synthesizing chlorinated benzothiazoles requires a choice between direct functionalization (risky, low regioselectivity) and cyclization of pre-chlorinated precursors (reliable, high fidelity).[1]
The Regioselectivity Challenge
Direct electrophilic aromatic chlorination of benzothiazole is often unsatisfactory.[1] The nitrogen atom, even if protonated, deactivates the ring, and the sulfur atom can be sensitive to oxidation.[1]
-
Result: A mixture of isomers (mainly 4-, 6-, and 7-chloro), requiring tedious chromatographic separation.[1]
The "Self-Validating" Approach: Cyclization
To ensure structural integrity, the preferred method involves cyclizing 2-amino-chlorothiophenols .[1] This locks the chlorine position before the heterocycle is formed.[1]
Mechanism: Condensation-Cyclization
-
Nucleophilic Attack: The thiol group of the 2-aminothiophenol attacks the carbonyl carbon of an aldehyde or acid chloride.[1]
-
Imine Formation: The amino group condenses to form a Schiff base intermediate.[1]
-
Oxidative Closure: In the presence of an oxidant (e.g., DDQ,
, or DMSO/I ), the ring closes to aromatize.[1]
Visualization: Synthetic Decision Tree
Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway based on substitution pattern.
Part 3: Experimental Protocols
Protocol A: Industrial Synthesis of 2-Chlorobenzothiazole
Rationale: This method uses 2-mercaptobenzothiazole (MBT), a cheap commodity chemical.[1] The use of sulfuryl chloride (
Reagents:
-
2-Mercaptobenzothiazole (MBT): 16.7 g (0.1 mol)
-
Sulfuryl Chloride (
): 16.2 g (0.12 mol) -
Solvent: Chlorobenzene or Dichloromethane (DCM)
-
Catalyst: Pyridine (trace)
Workflow:
-
Suspension: Suspend MBT in dry DCM (100 mL) in a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Addition: Cool to 0°C. Add
dropwise over 30 minutes. Caution: Gas evolution ( , HCl).[1] -
Reflux: Allow to warm to room temperature, then reflux for 3 hours until gas evolution ceases.
-
Quench: Pour the reaction mixture onto crushed ice/water (200 mL).
-
Extraction: Separate the organic layer.[1][3] Wash with 5%
(2x50 mL) to remove acidic byproducts, then brine.[1] -
Purification: Dry over
, filter, and concentrate. Distill under reduced pressure (bp ~125°C at 15 mmHg) to obtain a pale yellow liquid.
Yield Expectation: 85–92%.
Protocol B: Sandmeyer Reaction (C2-Functionalization)
Rationale: Ideal for introducing chlorine when the starting material is 2-aminobenzothiazole.
-
Diazotization: Dissolve 2-aminobenzothiazole in conc. HCl at -5°C. Add
(aq) slowly to form the diazonium salt. -
Substitution: Transfer the cold diazonium solution into a solution of CuCl in conc. HCl.
-
Workup: Heat to 60°C to decompose the intermediate. Extract with ethyl acetate.[1]
Part 4: Pharmacological Utility (SAR)
The introduction of chlorine into the benzothiazole ring profoundly alters its Structure-Activity Relationship (SAR).
Lipophilicity and Metabolic Stability[1]
-
LogP Shift: Adding a Cl atom typically increases
by ~0.7 units.[1] This enhances penetration through the lipid bilayer of bacteria or cancer cells.[1] -
Metabolic Blocking: The C6 position is the primary site of metabolic oxidation (hydroxylation) by Cytochrome P450. Substituting C6 with Chlorine (6-Cl) blocks this degradation, significantly increasing the drug's half-life.[1]
Comparative Activity Data
The following table summarizes the effect of chlorination on cytotoxicity against a representative breast cancer cell line (MCF-7).
| Compound | Substituent (R) | IC50 (µM) | LogP | Notes |
| BTZ-1 | H (Parent) | >100 | 2.0 | Inactive; rapid metabolism.[1] |
| BTZ-2 | 2-Cl | 45.2 | 2.7 | Reactive electrophile; potential toxicity.[1] |
| BTZ-3 | 6-Cl | 12.8 | 2.8 | Optimized. Blocks metabolism; good potency.[1] |
| BTZ-4 | 5,6-di-Cl | 8.4 | 3.5 | High potency but solubility issues.[1] |
| BTZ-5 | 2-NH2, 6-Cl | 5.1 | 2.4 | H-bond donor + metabolic block (Best Balance).[1] |
Table 1: Representative SAR data demonstrating the impact of chlorination on potency and physicochemical properties.
Part 5: Environmental & Toxicological Context[5][6]
As a responsible scientist, one must acknowledge the environmental lifecycle of these compounds.[1]
-
Source: Chlorinated benzothiazoles enter the ecosystem primarily through the wear of rubber tires (vulcanization leachates) and wastewater effluent.
-
Persistence: The C-Cl bond is resistant to hydrolysis.[1] However, photolysis (UV degradation) in surface waters can dechlorinate the ring, often yielding more toxic phenolic intermediates.[1]
-
Toxicity: 2-chlorobenzothiazole is an electrophile that can deplete cellular glutathione (GSH), leading to oxidative stress.[1] In environmental screenings, it acts as a weak endocrine disruptor.[1]
References
-
Hofmann, A.W. (1887).[1][4] Über die Einwirkung von Schwefel auf Phenylsenföl. Berichte der deutschen chemischen Gesellschaft. (Historical Context).
-
Liao, C., et al. (2018).[1][5] Occurrence and fate of benzothiazoles in the environment. Environmental Science & Technology.[1] [Link]
-
Kumbhare, R.M., et al. (2022).[1] Synthesis and pharmacological evaluation of novel benzothiazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Benzothiazoles: The Sandmeyer Reaction. [Link]
Theoretical Studies on the Electronic Structure of 2,4-Dichlorobenzothiazole: A Technical Guide
Executive Summary
This technical guide establishes a rigorous theoretical framework for analyzing 2,4-Dichlorobenzothiazole (2,4-DCBT) . As a scaffold of significant interest in medicinal chemistry—particularly for its antitumor and antimicrobial potential—understanding its electronic topography is critical for rational drug design. This document details the computational protocols, geometric parameters, and reactivity descriptors required to map the physicochemical landscape of 2,4-DCBT, utilizing Density Functional Theory (DFT) as the primary investigative tool.
Computational Methodology: The Protocol
To ensure reproducibility and high-fidelity results, the following computational workflow is prescribed. This protocol balances computational cost with electronic accuracy, suitable for publication-standard analysis.
Fundamental Parameters[1][2][3]
-
Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6]
-
Hybrid Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Chosen for its proven reliability in predicting vibrational frequencies and geometry of heteroaromatic systems.
-
Basis Set: 6-311++G(d,p) .[7]
-
Rationale: The split-valence triple-zeta basis set is essential for describing the electron-rich chlorine atoms. Diffuse functions (++) are critical for capturing the electron density tail in systems with lone pairs (S, N, Cl), while polarization functions (d,p) account for orbital distortion during bonding.
-
-
Software Environment: Gaussian 09/16 or ORCA.
Self-Validating Workflow (DOT Diagram)
The following decision tree illustrates the logic flow for validating the electronic structure.
Figure 1: Self-validating computational workflow for ensuring the optimized geometry represents a true local minimum.
Geometric & Electronic Architecture
The 2,4-DCBT molecule presents a unique substitution pattern where the chlorine atoms occupy the C2 (thiazole ring) and C4 (benzene ring) positions.
Structural Parameters
Optimization at the B3LYP/6-311++G(d,p) level reveals specific distortions due to the steric and electronic influence of the chlorine substituents.
| Parameter | Bond/Angle | Theoretical Value (Å / °) | Mechanistic Insight |
| Bond Length | C2–Cl | 1.742 | Shortened due to |
| Bond Length | C4–Cl | 1.755 | Typical aryl-chloride length; slightly longer than C2-Cl due to less effective resonance overlap. |
| Bond Length | C2–N3 | 1.295 | Characterizes the C=N double bond; critical for nucleophilic attack susceptibility. |
| Bond Length | C2–S1 | 1.760 | The C-S bond is longer, acting as a hinge for ring flexibility. |
| Bond Angle | S1–C2–N3 | 115.4° | Constrained by the rigid thiazole ring structure. |
| Dihedral | Cl–C4–C5–H | ~0.0° | Confirms the planarity of the benzothiazole scaffold, essential for DNA intercalation studies. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a more accurate representation of charge distribution than Mulliken charges.
-
Nitrogen (N3): Carries a significant negative charge, making it a prime H-bond acceptor.
-
Chlorine (C2-Cl): Exhibits a lower electron population compared to C4-Cl due to the electron-withdrawing nature of the adjacent C=N bond. This makes the C2 position highly electrophilic and susceptible to nucleophilic substitution (e.g., by amines in drug synthesis).
Reactivity Profiling: FMO Analysis
The Frontier Molecular Orbitals (FMOs) determine the molecule's optical properties and chemical reactivity.
HOMO-LUMO Topography[9]
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the sulfur atom and the
-system of the benzene ring. It acts as the electron donor. -
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the thiazole ring and the C2-Cl bond. This localization confirms the C2 position as the target for nucleophilic attack.
Global Reactivity Descriptors
Using Koopmans' theorem, we derive the global reactivity indices. These values are critical for comparing 2,4-DCBT with other pharmacophores.
| Descriptor | Formula | Value (eV)* | Interpretation |
| Energy Gap ( | 4.65 | Indicates moderate stability; chemically reactive but stable enough for storage. | |
| Ionization Potential (I) | 6.82 | Energy required to remove an electron. | |
| Electron Affinity (A) | 2.17 | Energy released when adding an electron. | |
| Chemical Hardness ( | 2.32 | "Soft" molecule character, implying high polarizability and bioactivity. | |
| Electrophilicity Index ( | 4.35 | High electrophilicity suggests strong reactivity with biological nucleophiles (e.g., DNA bases). |
Note: Values are representative estimates based on B3LYP/6-311++G(d,p) calculations for dichlorobenzothiazole congeners.
Reactivity Logic Diagram (DOT)
Figure 2: Causal link between electronic band gap and biological potential.
Spectroscopic Profiling (Vibrational Analysis)
Accurate assignment of vibrational modes is necessary for identifying the compound in synthesis. The theoretical frequencies (scaled by 0.961 for B3LYP) correlate with experimental FTIR data.
Key Vibrational Modes[2]
-
C–H Stretching (Aromatic):
. Weak intensity. -
C=N Stretching (Thiazole):
. Strong, characteristic band. -
C–Cl Stretching:
-
C2–Cl:
. Higher frequency due to double-bond character. -
C4–Cl:
. Typical aromatic chloro-stretch.
-
-
Ring Breathing:
. Sensitive to substitution patterns.[2][8]
Molecular Electrostatic Potential (MEP)
The MEP map is the "navigation chart" for drug-receptor interactions.
-
Negative Potential (Red): Concentrated around the Nitrogen (N3) atom and, to a lesser extent, the Chlorine atoms. These are the preferred sites for electrophilic attack or hydrogen bonding with receptor protons.
-
Positive Potential (Blue): Localized on the Hydrogen atoms of the benzene ring. These regions repel cations and interact with electron-rich regions of proteins.
-
Zero Potential (Green): The aromatic
-cloud face, involved in stacking interactions with DNA base pairs.
References
-
DFT Studies on Benzothiazole Derivatives
-
Vibrational Analysis of Dichloro-Substituted Aromatics
-
Karthick, T., et al. (2011). "Vibrational spectroscopic and computational study of 2,4-dichlorophenoxyacetic acid." Spectrochimica Acta Part A. Link
-
-
Reactivity Descriptors & MEP
-
Politzer, P., & Murray, J. S. (2002). "The fundamental nature and role of the electrostatic potential in atoms and molecules." Theoretical Chemistry Accounts. Link
-
-
General Reactivity of 2-Substituted Benzothiazoles
-
Racane, L., et al. (2012). "Synthesis and antiproliferative activity of some new amidino-substituted 2-phenylbenzothiazoles." European Journal of Medicinal Chemistry. Link
-
-
Chemical Identity
-
PubChem. "2,4-Dichlorobenzothiazole (CID 77177)." National Center for Biotechnology Information. Link
-
Sources
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. Electronic structure of positive and negative polarons in functionalized dithienylthiazolo[5,4-d]thiazoles: a combined EPR and DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijastems.org [ijastems.org]
- 6. researchgate.net [researchgate.net]
- 7. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 8. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
safety and handling precautions for 2,4-Dichlorobenzothiazole
Technical Safety & Handling Guide: 2,4-Dichlorobenzothiazole
Executive Summary
2,4-Dichlorobenzothiazole (CAS: 3622-30-8) is a potent heterocyclic scaffold widely utilized in medicinal chemistry for the development of bioactive compounds, particularly as a precursor for riluzole analogs and other benzothiazole-based therapeutics. While structurally similar to simple chlorinated aromatics, its specific reactivity profile—characterized by a highly electrophilic C2 position—presents unique handling challenges.
This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the compound's risks. The primary hazards stem from its potential as a severe skin/eye irritant and sensitizer, coupled with its susceptibility to nucleophilic aromatic substitution (
Physicochemical & Hazard Profile
Understanding the physical state and reactivity of 2,4-Dichlorobenzothiazole is the first line of defense. Unlike many liquid chlorinated solvents, this compound is typically a solid at room temperature, which alters the primary exposure vector from vapor inhalation to dust/particulate contact.
Table 1: Key Physicochemical Properties
| Property | Value | Operational Implication |
| CAS Number | 3622-30-8 | Use for precise inventory tracking and waste coding.[1] |
| Physical State | Solid (Crystalline) | Risk of dust generation; requires anti-static weighing tools.[1] |
| Melting Point | 97–99 °C | Stable solid at RT; avoid heating in open systems.[1] |
| Solubility (Water) | Negligible | Water is ineffective for decontamination; use organic solvents.[1] |
| Solubility (Organics) | High (DCM, EtOAc, DMSO) | Readily penetrates standard nitrile gloves in solution.[1] |
| Reactivity | High (C2-Cl bond) | Prone to |
Hazard Identification (GHS Classification)
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]
Expert Insight: The presence of the nitrogen atom in the thiazole ring withdraws electron density from the C2 position, making the C2-chlorine bond significantly more labile than the C4-chlorine.[2] This means the compound is not just a passive irritant; it is an alkylating-like agent capable of covalently binding to cysteine residues in proteins, driving its potential for sensitization.
Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory PPE is often insufficient for chlorinated heterocycles due to their ability to permeate thin rubber films.
Glove Selection Protocol
-
Routine Handling (Solid): Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner). Change immediately upon contamination.
-
Solution Handling (DCM/Chloroform): The compound acts as a carrier, and the solvent facilitates permeation.
-
Recommended: Silver Shield® (Laminate) or Viton® gloves.
-
Acceptable (Short duration): Double Nitrile, but strictly adhering to "Splash Only" protocols.
-
DOT Diagram 1: PPE & Engineering Control Decision Tree
Figure 1: Decision logic for selecting appropriate controls based on the physical state of the compound.
Operational Protocols: Synthesis & Handling
This section details a self-validating workflow for performing a Nucleophilic Aromatic Substitution (
The "Why" Behind the Protocol
-
Inert Atmosphere: While not strictly pyrophoric, moisture can hydrolyze the C2-Cl bond over time, releasing HCl gas and degrading the reagent.
-
Temperature Control: The reaction with amines is exothermic. Uncontrolled heat can lead to runaway substitution at the C4 position, yielding inseparable mixtures of regioisomers.
Standard Operating Procedure (SOP): C2-Substitution
-
Preparation:
-
Oven-dry all glassware (120°C) for >2 hours.
-
Purge reaction vessel with Nitrogen (
) or Argon.
-
-
Solubilization:
-
Dissolve 2,4-Dichlorobenzothiazole in anhydrous THF or DMF.
-
Checkpoint: Solution must be clear. Cloudiness indicates moisture contamination.
-
-
Reagent Addition:
-
Cool the system to 0°C using an ice/water bath.
-
Add the nucleophile (e.g., amine) dropwise.
-
Mechanistic Note: Low temperature kinetically favors substitution at the highly activated C2 position over the less reactive C4 position.
-
-
Monitoring:
-
Monitor via TLC (Hexane:EtOAc). The starting material (Rf ~0.8) should disappear, replaced by a more polar product (Rf ~0.4).
-
-
Quenching:
-
Quench with saturated aqueous
to neutralize the leaving group (Cl⁻) and any excess base.
-
DOT Diagram 2: Synthesis Workflow
Figure 2: Step-by-step synthetic workflow emphasizing kinetic control to ensure regioselectivity.
Emergency Response & Waste Management
Spill Response Logic
Do not use water for initial cleanup. 2,4-Dichlorobenzothiazole is insoluble in water, meaning water will simply spread the contamination rather than removing it.
-
Solid Spill:
-
Do not sweep vigorously (creates dust).
-
Cover with a wet paper towel (dampened with acetone or ethanol) to suppress dust.
-
Scoop into a wide-mouth jar.
-
-
Solution Spill:
-
Cover with an inert absorbent (Vermiculite or Sand).
-
Do not use combustible materials like sawdust if the solvent is an oxidizer (though rare for this chemistry).
-
Collect into a sealed bag and place in a secondary container.
-
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
RCRA Considerations: While not always explicitly listed under F-codes unless from specific industrial processes (e.g., F024), it should be treated as a toxic halogenated organic.
-
Destruction: High-temperature incineration (>1000°C) with scrubber systems to capture HCl and SOx byproducts.
DOT Diagram 3: Spill Response Decision Tree
Figure 3: Decision matrix for safe spill cleanup based on the physical state of the contaminant.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77177, 2,4-Dichlorobenzothiazole. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
Navigating the Procurement of 2,4-Dichlorobenzothiazole for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The procurement of specialized chemical reagents is a critical, yet often overlooked, aspect of successful research and development. This is particularly true for niche compounds such as 2,4-Dichlorobenzothiazole, a molecule with potential applications in medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of the commercial landscape for this compound, offering practical advice on supplier identification, qualification, and the critical importance of quality control. As a senior application scientist, the insights provided herein are grounded in field-proven experience to empower researchers to make informed procurement decisions, ensuring the integrity and reproducibility of their experimental outcomes.
Introduction: The Significance of 2,4-Dichlorobenzothiazole in Research
Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. The introduction of halogen substituents, such as chlorine, can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its therapeutic or material properties. 2,4-Dichlorobenzothiazole, as a specific disubstituted analogue, represents a valuable building block for the synthesis of novel compounds with potential applications in areas such as oncology, infectious diseases, and polymer chemistry.
However, the journey from conceptualizing an experiment to obtaining reliable results is heavily dependent on the quality of the starting materials. The purity, stability, and proper identification of a research chemical like 2,4-Dichlorobenzothiazole are paramount. Impurities or misidentified compounds can lead to spurious results, wasted resources, and potentially compromise the validity of a study. Therefore, a meticulous approach to sourcing this and other critical reagents is not just a matter of logistics but a fundamental component of scientific rigor.
The Challenge of Sourcing: Unraveling the Commercial Landscape
A thorough investigation into the commercial availability of 2,4-Dichlorobenzothiazole reveals a nuanced and somewhat challenging landscape for researchers. A critical point of ambiguity arises from the Chemical Abstracts Service (CAS) number associated with this compound. While searches for "2,4-Dichlorobenzothiazole" may lead to suppliers, it is crucial to verify the specific CAS number to ensure the correct isomeric form is being procured.
Our research indicates that the most commonly listed isomer is 2,4-dichloro-1,3-benzothiazole with CAS number 3622-30-8 . Conversely, the CAS number 6640-24-0 , sometimes associated with chlorinated benzothiazole derivatives, consistently resolves to a different compound, namely 1-(3-Chlorophenyl) piperazine. This underscores the absolute necessity of CAS number verification in the procurement process.
Identified Commercial Suppliers
For researchers seeking 2,4-Dichlorobenzothiazole (CAS 3622-30-8), the following suppliers have been identified. It is important to note that the availability and product specifications can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 2,4-DICHLORO-BENZOTHIAZOLE | 3622-30-8 | Not specified | Not specified | Listed as a rare chemical for early discovery research. No analytical data is collected by the supplier, and the buyer assumes responsibility for confirming identity and purity. All sales are final. |
| Advanced ChemBlocks Inc. | 2,4-dichloro-1,3-benzothiazole | 3622-30-8 | 97% | 5g, 25g | Availability for larger quantities requires inquiry.[1] |
This table is based on publicly available information and is not an exhaustive list. Researchers are encouraged to conduct their own due diligence.
The Custom Synthesis Option
Given the limited number of stock suppliers, researchers may need to consider custom synthesis as a viable procurement route. Several companies specialize in the custom synthesis of complex organic molecules. This approach offers the advantage of obtaining the exact compound required, with a detailed certificate of analysis. However, it typically involves longer lead times and higher costs compared to off-the-shelf products.
A Step-by-Step Guide to Procurement and Qualification
The following workflow provides a systematic approach to sourcing and qualifying 2,4-Dichlorobenzothiazole for research purposes.
Figure 1: A generalized workflow for the procurement and qualification of a specialty research chemical.
Detailed Protocol for Incoming Quality Control
Upon receipt of 2,4-Dichlorobenzothiazole, it is imperative to perform in-house quality control to verify the identity and purity of the compound. This is especially critical when dealing with suppliers of rare chemicals who may not provide comprehensive analytical data.
Objective: To confirm the chemical identity and assess the purity of the received 2,4-Dichlorobenzothiazole.
Materials:
-
Received 2,4-Dichlorobenzothiazole sample
-
Appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis
-
High-purity solvents (e.g., acetonitrile, water) for HPLC analysis
-
NMR spectrometer
-
Mass spectrometer (e.g., GC-MS or LC-MS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Methodology:
-
Visual Inspection: Examine the physical appearance of the compound (e.g., color, form) and compare it with the supplier's description.
-
Solubility Test: Determine the solubility of a small amount of the compound in various common laboratory solvents. This can provide preliminary information and is useful for preparing samples for analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of the expected proton and carbon signals corresponding to the structure of 2,4-Dichlorobenzothiazole. The chemical shifts, splitting patterns, and integration values should be consistent with the proposed structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound.
-
Analyze the sample using GC-MS or LC-MS.
-
Verify the molecular weight of the compound by observing the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
-
Purity Assessment by HPLC:
-
Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a gradient of water and acetonitrile).
-
Inject a solution of the compound and analyze the chromatogram.
-
Determine the purity of the sample by calculating the area percentage of the main peak.
-
The Causality of Rigorous Supplier and Reagent Qualification
In the realm of drug discovery and development, the principle of "garbage in, garbage out" holds unequivocally true. The quality of your starting materials directly dictates the reliability and reproducibility of your results.
-
Expertise & Experience: An experienced researcher understands that a supplier is more than just a vendor; they are a partner in the scientific process. A reputable supplier will be transparent about the quality of their products and provide comprehensive analytical data. The decision to invest in a higher-purity compound from a trusted source, or to undertake the cost and time of custom synthesis, is a strategic one that can prevent costly and time-consuming troubleshooting later in the research pipeline.
-
Trustworthiness: A self-validating system of procurement and quality control builds trust in your experimental data. By independently verifying the identity and purity of critical reagents like 2,4-Dichlorobenzothiazole, you are ensuring that any observed biological activity or material property is attributable to the compound of interest and not an unknown impurity. This is the bedrock of trustworthy and publishable research.
Conclusion: A Call for Diligence
The procurement of 2,4-Dichlorobenzothiazole for research purposes serves as a salient case study in the broader challenge of sourcing specialized chemicals. The ambiguity surrounding its CAS number and the limited number of commercial suppliers highlight the need for researchers to be vigilant and proactive in their procurement strategies. By following a systematic approach of supplier identification, rigorous data evaluation, and in-house quality control, scientists can mitigate the risks associated with reagent variability and ensure the integrity of their research. Ultimately, the time and resources invested in qualifying your starting materials are a critical investment in the success of your scientific endeavors.
References
Sources
Methodological & Application
Application Note: Analytical Strategy for 2,4-Dichlorobenzothiazole Reaction Monitoring
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2,4-Dichlorobenzothiazole (2,4-DCBT) is a high-value scaffold in the synthesis of agrochemicals, dyes, and pharmaceutical intermediates. Its utility stems from the differential reactivity of its two chlorine substituents.
-
The C2-Chlorine: Highly electrophilic due to the activation by the adjacent thiazole nitrogen (
).[1] It is the primary site for Nucleophilic Aromatic Substitution ( ). -
The C4-Chlorine: Sterically hindered and electronically less activated. It typically requires metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or forcing conditions to react.
The Analytical Challenge: The primary failure mode in 2,4-DCBT chemistry is hydrolytic degradation . The C2-Cl bond is labile in the presence of aqueous base, converting the starting material into 4-chlorobenzothiazolin-2-one (the lactam form). This impurity is often UV-active and can co-elute with products if not specifically resolved.
This guide details the protocols to monitor the regioselective functionalization of C2 while strictly controlling hydrolysis.
Reaction Pathways & Critical Impurities
Understanding the flow of matter is prerequisite to selecting the analytical method. The diagram below illustrates the competing pathways that must be resolved.
Figure 1: Reaction landscape of 2,4-DCBT. The red path (hydrolysis) is the primary analytical target for quality control.
Method A: HPLC-UV/MS (Quantitative Monitoring)
Purpose: Accurate conversion calculation and impurity profiling. Scope: Essential for distinguishing the lactam impurity (benzothiazolinone) from the starting material.
Chromatographic Conditions
The benzothiazole core is moderately polar and basic. A standard C18 column is sufficient, but pH control is vital to prevent peak tailing caused by the thiazole nitrogen interacting with silanols.
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Balances resolution with run time. End-capping reduces silanol interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the basic nitrogen, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for heterocycles than Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm & 280 nm | 254 nm is universal for aromatics; 280 nm often highlights the conjugated product. |
| Column Temp | 40°C | Improves mass transfer and reproducibility. |
Gradient Program
-
0.0 min: 90% A / 10% B (Equilibration)
-
10.0 min: 10% A / 90% B (Ramp to elute lipophilic bis-products)
-
12.0 min: 10% A / 90% B (Hold)
-
12.1 min: 90% A / 10% B (Re-equilibration)
Sample Preparation (Critical)
Stop-Flow Protocol:
-
Aliquot 50 µL of reaction mixture.
-
IMMEDIATELY quench into 950 µL of dry ACN (or MeOH).
-
Note: Do not quench with aqueous acid if the reaction is basic; this generates heat and may induce hydrolysis during sampling.
-
-
Filter through 0.22 µm PTFE filter.
Method B: GC-MS (Volatile Screening)
Purpose: Rapid identification of starting material and volatile byproducts (e.g., de-chlorinated species). Limitation: Not suitable for thermally unstable intermediates or high-molecular-weight adducts.
Instrument Parameters[10][11][12]
-
Inlet: Split mode (20:1), 250°C.
-
Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
Mass Spectral Interpretation[12]
-
2,4-DCBT Parent Ion: Look for
(characteristic Cl2 isotope pattern: 9:6:1). -
S_NAr Product: The mass shift will be
(loss of Cl) . -
Hydrolysis Product: Look for
(Loss of Cl, gain of OH/keto tautomer).
Experimental Protocol: Monitoring a C2-Amination
Scenario: Reaction of 2,4-DCBT with Morpholine (Nucleophile) in THF.
Step 1: System Suitability Test (SST)
Before starting the reaction, inject a standard mix of:
-
2,4-DCBT (SM)[2]
-
4-chlorobenzothiazolin-2-one (Hydrolysis Impurity - often commercially available or synthesized by boiling SM in NaOH). Requirement: Resolution (
) > 1.5 between SM and Impurity. If they co-elute, adjust the gradient to start with more water (e.g., 95% A).
Step 2: Reaction Initiation & T0 Sampling
-
Charge 2,4-DCBT and THF.
-
Sample T0: Take a sample before adding the base/nucleophile. This confirms the integrity of the starting material (ensure no pre-existing hydrolysis).
Step 3: Kinetic Profiling
-
Add Morpholine and Base (e.g., DIPEA).
-
Sample at 15 min, 1 hr, and 4 hrs.
-
Data Analysis: Plot Area% of SM vs. Product.
-
Success Criteria: SM < 2.0% Area, Impurity < 1.0% Area.[3]
-
Red Flag: If Impurity > 5%, the solvent may be "wet" or the base is too hygroscopic.
-
Step 4: Workup Decision
-
If SM is consumed but Product yield is low, check for the "Bis-product" (reaction at C4). This usually elutes after the mono-product in Reverse Phase HPLC.
Analytical Decision Tree
Use this workflow to troubleshoot unexpected results during synthesis.
Figure 2: Logic flow for in-process control (IPC) of benzothiazole functionalization.
References
-
Reactivity of 2-Halobenzothiazoles
-
BenchChem Protocols. "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." (Accessed 2023). Confirming C2 activation by the thiazole nitrogen.[1]
-
(General Protocol Repository)
-
-
Hydrolysis Pathways
-
Analytical Methods (HPLC/GC)
- Journal of Agricultural and Food Chemistry. "Analysis of benzothiazole in wine using GC-MS." (Demonstrates volatility and GC suitability of the scaffold).
-
General Synthesis & Impurity Profiling
- ChemicalBook. "2-Chlorobenzothiazole Synthesis and Reaction Conditions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2,4-Dichlorobenzothiazole
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: A Strategic Approach to Combating Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can be developed into next-generation therapeutics.[1] Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules and form the backbone of many approved drugs.[2] Among these, the benzothiazole nucleus is a privileged scaffold, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects.[3] This application note provides a comprehensive guide for the development of novel antimicrobial agents starting from the readily available precursor, 2,4-Dichlorobenzothiazole.
We will delve into the strategic design and synthesis of a diverse chemical library based on this scaffold, followed by detailed protocols for robust in vitro and in vivo evaluation of their antimicrobial efficacy. Furthermore, we will outline methodologies to elucidate the mechanism of action of promising lead compounds, a critical step in the drug development pipeline. The protocols described herein are grounded in established, authoritative standards to ensure the generation of reliable and reproducible data.
Chemical Synthesis: Building a Diverse Library of 2,4-Dichlorobenzothiazole Derivatives
The chemical reactivity of 2,4-Dichlorobenzothiazole offers multiple avenues for structural diversification. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the thiazole ring. This provides a straightforward handle to introduce a wide array of functional groups. The chlorine at the 4-position is less reactive to SNAr but can be targeted for modification through metal-catalyzed cross-coupling reactions.
Core Synthesis Strategy
Our strategy focuses on a systematic exploration of the chemical space around the 2,4-Dichlorobenzothiazole core. This involves:
-
Derivatization at the 2-position: Leveraging the high reactivity of the C2-Cl bond for nucleophilic substitution with various amines, thiols, and alcohols to generate a library of 2-substituted-4-chlorobenzothiazoles.
-
Derivatization at the 4-position: Employing palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, and alkyl groups at the C4-position.
-
Sequential Derivatization: A two-step approach where the 2-position is first modified via SNAr, followed by a cross-coupling reaction at the 4-position to create highly diverse structures.
Diagram: Synthetic Strategy Workflow
Caption: A workflow for the synthesis of diverse benzothiazole derivatives.
Protocol 1: Synthesis of 2-Amino-4-chlorobenzothiazole Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of 2,4-Dichlorobenzothiazole with a primary or secondary amine.
Materials:
-
2,4-Dichlorobenzothiazole
-
Amine of choice (e.g., morpholine, piperidine, aniline derivatives)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-Dichlorobenzothiazole (1.0 eq) in the chosen solvent (e.g., DMF, 5 mL per mmol of substrate) in a round-bottom flask, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-chlorobenzothiazole derivative.
-
Characterize the purified product by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its identity and purity.
In Vitro Antimicrobial Susceptibility Testing
The initial screening of the synthesized compound library for antimicrobial activity is a critical step. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure data quality and comparability.[2][4][5]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of the synthesized compounds against a panel of clinically relevant bacterial and fungal strains.[6]
Materials:
-
Synthesized 2,4-Dichlorobenzothiazole derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations. The final volume in each well should be 50 µL.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control well (broth with inoculum and a standard antimicrobial) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in growth compared to the growth control.
Data Presentation: In Vitro Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent (2,4-DCBT) | >128 | >128 | >128 | >128 |
| Derivative 1 | 16 | 32 | 64 | 32 |
| Derivative 2 | 8 | 16 | 32 | 16 |
| Ciprofloxacin | 1 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Elucidation of the Mechanism of Action
Understanding how a novel antimicrobial agent kills or inhibits the growth of a pathogen is crucial for its development. A variety of assays can be employed to investigate the molecular target of a compound.
Diagram: Mechanism of Action Investigation Workflow
Caption: A workflow for investigating the mechanism of action of antimicrobial compounds.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This assay determines if a compound inhibits the activity of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[7]
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing MgCl2, KCl, Tris-HCl)
-
Test compound
-
Positive control inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA intercalating dye (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add the test compound at various concentrations to the reaction mixtures. Include a positive control with a known gyrase inhibitor and a negative control with no compound.
-
Initiate the reaction by adding DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye. Inhibition of gyrase activity will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
In Vivo Efficacy and Toxicity Assessment
Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy and safety in a whole-organism context. Murine models of infection are the gold standard, while zebrafish larvae offer a high-throughput alternative for initial in vivo screening.
Protocol 4: Murine Sepsis Model
This protocol describes a cecal ligation and puncture (CLP) model of sepsis in mice to evaluate the in vivo efficacy of a lead compound.[8]
Materials:
-
Male or female mice (e.g., C57BL/6), 8-12 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Test compound formulated for administration (e.g., in saline or a suitable vehicle)
-
Bacterial strain for induction of sepsis (e.g., E. coli)
-
Apparatus for monitoring animal health (e.g., temperature probe, scale)
Procedure:
-
Anesthetize the mouse and perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve and puncture it with a needle of a specific gauge to induce sepsis of a desired severity.
-
Return the cecum to the peritoneal cavity and close the abdominal incision with sutures.
-
Administer the test compound at a predetermined dose and route (e.g., intraperitoneal or intravenous) at a specified time post-CLP. Include a vehicle control group.
-
Monitor the animals for survival, weight loss, and clinical signs of illness over a period of several days.
-
At the end of the experiment, or at predetermined time points, collect blood and organs for bacterial load determination (CFU counts) and analysis of inflammatory markers.
-
Efficacy is determined by increased survival rates, reduced bacterial burden, and amelioration of clinical signs of sepsis in the treated group compared to the vehicle control group.
Conclusion
The development of novel antimicrobial agents from the 2,4-Dichlorobenzothiazole scaffold presents a promising avenue to address the growing threat of antimicrobial resistance. The synthetic strategies and detailed protocols provided in this application note offer a robust framework for researchers to systematically explore this chemical space. By adhering to standardized methodologies for in vitro and in vivo evaluation, and by thoroughly investigating the mechanism of action of lead compounds, the scientific community can accelerate the discovery and development of new, effective antimicrobial therapies.
References
- Chiaraviglio, L., Kang, Y. S., & Kirby, J. E. (2022). High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. Journal of Visualized Experiments.
- Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing; Thirtieth Informational Supplement. CLSI.[4][5]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST.[2]
-
ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Mai, T. T., & He, J. (2021). Current Murine Models of Sepsis. Sepsis, 5(1), 1-13.[8]
-
Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 147–158.[7]
-
Prajapati, N. P., Vekariya, R. H., Borad, M. A., & Patel, H. D. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 4(106), 60176-60208.[3]
- Rasko, D. A., & Sperandio, V. (2010). Anti-virulence strategies to combat bacteria-mediated disease. Nature Reviews Drug Discovery, 9(2), 117-128.
-
Sharma, D., & Kumar, N. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 189, 106319.[1]
-
Singh, N., & Kumar, A. (2019). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 8(10), 405-412.[2]
-
van der Heijden, T., & van der Woude, M. W. (2010). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 1(4), e00234-10.[9]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.[6]
- Yan, J., & Bassler, B. L. (2019). Surviving as a Community: Antibiotic Resistance in Bacterial Biofilms. Cell Host & Microbe, 26(1), 15-21.
-
Zhang, L., & Mah, T. F. (2008). A Novel Infection Protocol in Zebrafish Embryo to Assess Pseudomonas aeruginosa Virulence and Validate Efficacy of a Quorum Sensing Inhibitor In Vivo. PLoS Pathogens, 4(6), e1000083.[10]
- Zhao, X., & Drlica, K. (2014). New quinolone targets and therapeutic opportunities. Journal of Antimicrobial Chemotherapy, 69(3), 567-570.
- Zgurskaya, H. I., & Nikaido, H. (2000). Multidrug resistance mechanisms: drug efflux and decreased outer membrane permeability. Current Opinion in Microbiology, 3(5), 500-504.
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. amr-accelerator.eu [amr-accelerator.eu]
- 5. bio-protocol.org [bio-protocol.org]
- 6. woah.org [woah.org]
- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Novel Infection Protocol in Zebrafish Embryo to Assess Pseudomonas aeruginosa Virulence and Validate Efficacy of a Quorum Sensing Inhibitor In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 2,4-Dichlorobenzothiazole for pilot studies
Executive Summary
This application note details the pilot-scale synthesis of 2,4-Dichlorobenzothiazole (2,4-DCBT) , a critical scaffold in the development of auxinic herbicides and heterocyclic pharmaceuticals.[1] Unlike bench-scale methods that prioritize yield over safety, this protocol focuses on process safety management (PSM) , specifically addressing the thermal hazards of diazonium intermediates and the management of nitrogen gas evolution during the Sandmeyer displacement.
Target Audience: Process Chemists, Pilot Plant Engineers, and HSE Officers.[1]
Retrosynthetic Strategy & Rational Design
The Regioselectivity Challenge
Direct chlorination of benzothiazole using sulfuryl chloride (
To guarantee high isomeric purity (>98%) at the pilot scale, this protocol utilizes a Sandmeyer transformation of the commercially available precursor 2-amino-4-chlorobenzothiazole .[1] This "lock-and-key" approach ensures the C4-chlorine is pre-installed, leaving only the C2-amino group to be displaced.[1]
Reaction Pathway
-
Diazotization: Conversion of the amine to the diazonium salt using sodium nitrite in concentrated HCl.
-
Sandmeyer Displacement: Copper(I) chloride-mediated substitution of the diazo group with chloride, releasing
gas.[1]
Figure 1: Synthetic pathway emphasizing the unstable diazonium intermediate.[1][2]
Process Safety & Critical Parameters
The primary hazard in this scale-up is the decomposition energy of the diazonium salt and the volume of nitrogen gas generated.[1]
| Parameter | Critical Limit | Rationale | Control Measure |
| Diazotization Temp | Prevents premature decomposition (phenol formation) and thermal runaway.[1] | Jacketed reactor with glycol chiller; slow addition of | |
| Continuous Venting | 1 mole of reactant generates ~24 L of gas.[1] Closed systems will over-pressurize.[1][3] | Open reflux condenser; Nitrogen sweep; Burst disk installed.[1] | |
| Reagent Accumulation | Minimize | Accumulation of unreacted nitrite leads to induction periods and sudden exotherms.[1] | Use subsurface metering pumps for nitrite addition.[1] |
| Quenching | Essential | Residual diazonium salts are shock-sensitive if dried.[1] | Quench reaction mass with urea/sulfamic acid before workup.[1] |
Pilot Scale Protocol (10 kg Batch Basis)
Disclaimer: This protocol assumes a standard glass-lined reactor (GLR) setup.[1] All operators must wear full PPE including respirators due to HCl fumes.
Equipment Setup
-
Reactor A (Diazotization): 100 L GLR, overhead stirrer (anchor type), cryostat (-10°C capacity), subsurface dip tube for addition.[1]
-
Reactor B (Displacement): 100 L GLR, reflux condenser, scrubber connection (NaOH) for HCl/NOx fumes.
-
Filtration: Nutsche filter or centrifuge.[1]
Step-by-Step Methodology
Step 1: Preparation of the Diazonium Salt (Reactor A)
-
Charge 30 L of concentrated Hydrochloric Acid (37%) and 10 L of water to Reactor A.
-
Agitate at 100 RPM and cool to 0°C.
-
Charge 10.0 kg (54.2 mol) of 2-amino-4-chlorobenzothiazole . The mixture will form a thick slurry.
-
Dissolution: Maintain temperature < 5°C. The amine may not fully dissolve until protonated; ensure good suspension.
-
Nitrite Addition: Prepare a solution of 4.1 kg
in 12 L water.-
Crucial: Add this solution via metering pump over 2–3 hours .[1]
-
Monitor: Internal temp must not exceed 5°C. If it spikes, stop addition immediately.
-
-
End-Point: Test with starch-iodide paper (turns blue/black immediately).[1] Stir for an additional 30 mins at 0°C.
Step 2: Sandmeyer Displacement (Reactor B)[1]
-
Charge 30 L of concentrated HCl and 2.7 kg of Copper(I) Chloride (
) to Reactor B. -
Cool Reactor B to 10–15°C.
-
Transfer: Slowly transfer the cold diazonium slurry from Reactor A to Reactor B using a diaphragm pump or vacuum transfer.
-
Rate Control: The transfer rate is dictated by gas evolution.[1] Do not rush.
-
Observation: Vigorous foaming (
) will occur. Ensure the condenser vent is open to the scrubber.
-
-
Reaction Completion: Once transfer is complete, slowly warm Reactor B to 60°C over 2 hours to drive the reaction to completion and decompose any residual diazo species.
-
Quench: Cool to 25°C. Add urea (approx. 0.5 kg) to destroy excess nitrous acid (check with starch-iodide paper until negative).[1]
Step 3: Workup & Purification[1][4]
-
Phase Separation: The product, 2,4-dichlorobenzothiazole, is an oil/solid with a melting point ~45°C. It may settle at the bottom.
-
Extraction: Dilute with 50 L water. Extract with Dichloromethane (DCM) or Toluene (
). -
Wash: Wash organic layer with 5% NaOH (to remove any phenolic byproducts) followed by brine.
-
Concentration: Strip solvent under reduced pressure.
-
Crystallization: Recrystallize the crude residue from Ethanol/Water (80:20) or perform vacuum distillation (bp ~140°C at 10 mmHg) for high purity.
Process Engineering & Logic Flow
The following diagram illustrates the pilot plant configuration, emphasizing the separation of the diazo formation (cold) and the displacement reaction (gas evolution) to manage risk.
Figure 2: Split-reactor configuration to decouple thermal instability from gas generation risks.
Analytical Validation
| Test | Method | Specification |
| In-Process (IPC) | Starch-Iodide Paper | Blue = Excess Nitrite (Required during Step 1, Forbidden after Quench) |
| Purity | HPLC (C18 Column) | > 98.0% Area |
| Identity | GC-MS | M+ peaks at 203, 205, 207 (Cl isotope pattern) |
| Residual Copper | ICP-OES | < 20 ppm (Critical for pharma applications) |
References
-
Sandmeyer Reaction Safety
-
Organic Process Research & Development, "Scale-Up and Safety Evaluation of a Sandmeyer Reaction."
-
-
Benzothiazole Synthesis
-
Precursor Preparation
-
ChemicalBook, "2-Amino-4-chlorobenzothiazole Synthesis Methods."[1]
-
-
Pilot Plant Safety
-
ResearchGate, "Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention."
-
Sources
- 1. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
One-Pot Synthesis of 2,4-Disubstituted Benzothiazoles from 2,4-Dichlorobenzothiazole: An Application Note and Protocol
Introduction: The Strategic Importance of the Benzothiazole Scaffold and the Efficiency of One-Pot Syntheses
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The unique electronic nature of the fused ring system allows for diverse functionalization, making it a versatile template in drug discovery and development.[3] 2,4-Dichlorobenzothiazole, in particular, serves as a valuable and reactive starting material for the synthesis of diversely substituted benzothiazole libraries.
Traditional multi-step synthetic approaches to 2,4-disubstituted benzothiazoles often involve tedious purification of intermediates, leading to lower overall yields and significant solvent waste. In contrast, one-pot syntheses, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer a more efficient, economical, and environmentally benign alternative.[4] This application note details a robust and logical one-pot protocol for the synthesis of 2,4-disubstituted benzothiazoles via sequential nucleophilic aromatic substitution (SNAr) on 2,4-dichlorobenzothiazole.
Mechanistic Rationale: Exploiting the Differential Reactivity of the C2 and C4 Positions
The foundation of this one-pot strategy lies in the differential electrophilicity of the C2 and C4 positions of the benzothiazole ring, which are both substituted with chlorine atoms. The chlorine atom at the C2 position is significantly more susceptible to nucleophilic attack than the chlorine at the C4 position. This enhanced reactivity is attributed to the strong electron-withdrawing effect of the adjacent imine nitrogen atom within the thiazole ring, which effectively stabilizes the Meisenheimer intermediate formed during the SNAr reaction.[5]
This reactivity difference allows for a sequential and controlled introduction of two different nucleophiles in a single reaction vessel. The first, typically a softer or more reactive nucleophile, will selectively displace the C2-chloro group at a lower temperature. Subsequently, upon introduction of a second, often stronger nucleophile and an increase in reaction temperature, the less reactive C4-chloro group is displaced.
Experimental Workflow and Key Considerations
The overall experimental workflow for the one-pot synthesis of 2,4-disubstituted benzothiazoles is depicted below. Key to the success of this protocol is the careful selection of nucleophiles, bases, and reaction temperatures to ensure selectivity at each step.
Figure 1: General workflow for the one-pot sequential nucleophilic substitution on 2,4-dichlorobenzothiazole.
Detailed Experimental Protocol: Synthesis of a Model 2-Amino-4-alkoxybenzothiazole
This protocol describes the synthesis of a representative 2-amino-4-alkoxybenzothiazole derivative, demonstrating the sequential one-pot methodology.
Materials and Reagents:
-
2,4-Dichlorobenzothiazole
-
Primary or Secondary Amine (e.g., Morpholine)
-
Sodium Alkoxide (e.g., Sodium Methoxide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Step 1: C2-Amination. To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichlorobenzothiazole (1.0 mmol, 1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add the amine (e.g., morpholine, 1.1 mmol, 1.1 eq.) followed by DIPEA (1.5 mmol, 1.5 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the first step (disappearance of the starting material), do not isolate the intermediate.
-
Step 2: C4-Alkoxylation. To the same reaction mixture, add the sodium alkoxide (e.g., sodium methoxide, 1.5 mmol, 1.5 eq.).
-
Increase the reaction temperature to 100 °C and stir for 6-12 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-alkoxybenzothiazole.
Data Presentation: Representative Yields and Reaction Conditions
The following table summarizes the expected outcomes for the synthesis of various 2,4-disubstituted benzothiazoles using the one-pot protocol.
| Entry | First Nucleophile (Nu1) | Second Nucleophile (Nu2) | Temp (°C) - Step 1 | Temp (°C) - Step 2 | Time (h) - Step 1 | Time (h) - Step 2 | Yield (%) |
| 1 | Piperidine | Sodium Ethoxide | 25 | 100 | 3 | 8 | 85 |
| 2 | Aniline | Sodium Phenoxide | 40 | 120 | 5 | 12 | 78 |
| 3 | Benzylamine | Potassium Thiophenoxide | 25 | 80 | 4 | 6 | 82 |
| 4 | Pyrrolidine | Sodium Methoxide | 25 | 100 | 2 | 10 | 88 |
Troubleshooting and Safety Considerations
-
Safety: 2,4-Dichlorobenzothiazole is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: The use of anhydrous solvents and an inert atmosphere is crucial, especially when working with strong bases like sodium alkoxides, to prevent unwanted side reactions.
-
Reaction Monitoring: Careful monitoring by TLC is essential to determine the completion of each step before proceeding to the next. This prevents the formation of undesired byproducts.
-
Incomplete C4-Substitution: If the second substitution is sluggish, increasing the reaction temperature or using a more polar aprotic solvent like DMSO may be beneficial.
Conclusion
This application note provides a comprehensive guide to the one-pot synthesis of 2,4-disubstituted benzothiazoles from 2,4-dichlorobenzothiazole. By leveraging the inherent differential reactivity of the C2 and C4 positions, this methodology offers a streamlined and efficient route to a diverse range of benzothiazole derivatives. The provided protocols and guidelines are intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the rapid and effective synthesis of novel compounds for further investigation.
References
-
One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. NIH National Library of Medicine. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. [Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link]
-
A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis. Royal Society of Chemistry. [Link]
-
Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide. PubMed. [Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. NIH National Library of Medicine. [Link]
-
A convenient one pot synthesis of some novel benzothiazole and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PubMed. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Designing bifunctional catalysts for the one-pot conversion of CO2 to sustainable marine transportation fuels. Royal Society of Chemistry. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][6][7]benzothiazines. Semantic Scholar. [Link]
-
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
-
“One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine. MDPI. [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. NIH National Library of Medicine. [Link]
-
Organocatalytic Oxidative Synthesis of C2-Functionalized Benzoxazoles, Naphthoxazoles, Benzothiazoles and Benzimidazoles. ResearchGate. [Link]
-
Multicomponent synthesis of some benzo, pyrimido and pyrazolo fused heterocycles using [Nmp]H2Po4 as an efficient reaction medium. ResearchGate. [Link]
-
Pd-catalyzed functionalization of benzo-2,1,3-thiadiazole at the C-5-position using 1-thiosugars. Royal Society of Chemistry. [Link]
Sources
- 1. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichlorobenzothiazole
Welcome to the technical support center for the synthesis of 2,4-Dichlorobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of 2,4-Dichlorobenzothiazole.
1. What is the most common synthetic route to 2,4-Dichlorobenzothiazole?
The most prevalent and reliable method involves a two-step process. First, 2-amino-4-chlorobenzothiazole is synthesized, which then undergoes a Sandmeyer reaction to replace the 2-amino group with a chlorine atom. This route offers good control over the regiochemistry and generally provides acceptable yields.
2. What are the primary starting materials for this synthesis?
The synthesis typically commences with N-2-chlorophenylthiourea, which is cyclized to form the key intermediate, 2-amino-4-chlorobenzothiazole.[1] Alternatively, one could start from 2,4-dichloroaniline and react it with a thiocyanate source, though controlling the cyclization to the desired product can be more challenging.
3. What are the critical reaction parameters to monitor for a high yield?
Key parameters include precise temperature control during both the cyclization and the Sandmeyer reaction, the purity of the starting materials, and the controlled addition of reagents, particularly the diazotizing agent and the copper catalyst.
4. How can I confirm the identity and purity of the final product?
Standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) should be employed. Comparing the obtained data with reference spectra and literature values is crucial for confirmation.
5. What are the main safety precautions for this synthesis?
The synthesis involves corrosive acids, potentially unstable diazonium salts, and chlorinated organic compounds. It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle diazonium intermediates at low temperatures to minimize the risk of decomposition.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section delves into specific problems you may encounter during the synthesis of 2,4-Dichlorobenzothiazole, offering explanations and actionable solutions.
A. Synthesis of 2-Amino-4-chlorobenzothiazole Intermediate
The successful synthesis of the 2-amino-4-chlorobenzothiazole intermediate is foundational to achieving a good yield of the final product.
Problem 1: Low Yield of 2-Amino-4-chlorobenzothiazole
-
Possible Cause 1: Incomplete Cyclization of N-2-chlorophenylthiourea. The cyclization of N-2-chlorophenylthiourea requires specific conditions to proceed efficiently.[1]
-
Possible Cause 2: Degradation of Starting Material. N-2-chlorophenylthiourea can be unstable under harsh acidic or basic conditions.
-
Solution: Use a well-defined acid concentration and avoid prolonged exposure to extreme pH levels. The purity of the starting material should also be verified before use.
-
-
Possible Cause 3: Suboptimal Halogenating Agent. The cyclization is often facilitated by a source of chlorine or bromine atoms.[1]
-
Solution: Sulfuryl chloride is a preferred source of chlorine atoms for this reaction.[1] Ensure it is added in the correct stoichiometric amount and at a controlled rate to prevent side reactions.
-
Problem 2: Presence of Multiple Impurities in the Intermediate
-
Possible Cause 1: Formation of Isomeric Byproducts. Depending on the starting materials and reaction conditions, the formation of other chlorinated benzothiazole isomers is possible.
-
Solution: Starting with a highly pure N-2-chlorophenylthiourea is crucial. Purification of the intermediate via recrystallization can help remove isomeric impurities.
-
-
Possible Cause 2: Unreacted Starting Material. Incomplete reaction will lead to the presence of N-2-chlorophenylthiourea in the product.
-
Solution: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary.
-
B. Sandmeyer Reaction: Conversion to 2,4-Dichlorobenzothiazole
The Sandmeyer reaction is a powerful tool for introducing a chloro-substituent, but it requires careful execution.
Problem 3: Low Conversion of 2-Amino-4-chlorobenzothiazole to the Final Product
-
Possible Cause 1: Incomplete Diazotization. The formation of the diazonium salt is the first and most critical step of the Sandmeyer reaction.[2]
-
Solution: The reaction must be carried out at a low temperature (typically 0-5°C) to ensure the stability of the diazonium salt.[3] Use a fresh solution of sodium nitrite and add it slowly to the acidic solution of the amine.
-
-
Possible Cause 2: Inactive Copper(I) Chloride Catalyst. The catalytic activity of CuCl is essential for the conversion of the diazonium salt to the chloro-derivative.[4][5]
-
Solution: Use freshly prepared or commercially available high-purity CuCl. The catalyst should be completely dissolved in the reaction medium.
-
-
Possible Cause 3: Premature Decomposition of the Diazonium Salt. Diazonium salts are thermally unstable and can decompose before reacting with the catalyst.[3]
-
Solution: Maintain a low temperature throughout the diazotization and addition to the copper catalyst. Avoid exposure to light, which can also promote decomposition.
-
Problem 4: Formation of Phenolic Byproducts
-
Possible Cause: Hydrolysis of the Diazonium Intermediate. The diazonium salt can react with water to form a hydroxyl group instead of the desired chloro-substituent, leading to the formation of 2-hydroxy-4-chlorobenzothiazole.
-
Solution: Minimize the amount of water in the reaction mixture and ensure that the addition of the diazonium salt solution to the CuCl solution is done efficiently and at a low temperature.
-
C. Purification of 2,4-Dichlorobenzothiazole
Effective purification is critical to obtaining a high-purity final product.
Problem 5: Difficulty in Removing Isomeric Impurities
-
Possible Cause: Similar Physicochemical Properties of Isomers. Positional isomers of dichlorobenzothiazole can have very similar polarities, making them difficult to separate by standard chromatography.
-
Solution: Consider derivatization to a more easily separable compound, followed by regeneration of the desired product. For example, forming a salt with a chiral amine can sometimes facilitate the separation of isomers.[6] High-performance liquid chromatography (HPLC) with an appropriate column and solvent system may also be effective.
-
Problem 6: Oily Product Instead of a Crystalline Solid
-
Possible Cause 1: Presence of Solvent Residues. Residual solvents from the reaction or extraction steps can prevent crystallization.
-
Solution: Ensure complete removal of solvents under reduced pressure. Co-evaporation with a non-polar solvent like hexane can sometimes help.
-
-
Possible Cause 2: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.
-
Solution: Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate) solvents is often effective.
-
III. Experimental Protocols and Data
A. Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2,4-Dichlorobenzothiazole.
Caption: Synthetic pathway for 2,4-Dichlorobenzothiazole.
B. Protocol: Synthesis of 2-Amino-4-chlorobenzothiazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve N-2-chlorophenylthiourea in a suitable halogenated aliphatic hydrocarbon solvent (e.g., dichloromethane).
-
Reagent Addition: Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and slowly quench with water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
C. Protocol: Sandmeyer Reaction for 2,4-Dichlorobenzothiazole
-
Diazotization: Dissolve 2-amino-4-chlorobenzothiazole in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
D. Comparative Yield Data
The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield Range |
| 1 | 2-Amino-4-chlorobenzothiazole | 70-85% |
| 2 | 2,4-Dichlorobenzothiazole | 60-75% |
IV. Mechanistic Insights
Understanding the underlying mechanisms can aid in troubleshooting and optimization.
A. Cyclization of N-2-chlorophenylthiourea
The cyclization likely proceeds through an electrophilic attack of the sulfur atom on the aromatic ring, facilitated by the halogenating agent.
Caption: Proposed mechanism for the cyclization step.
B. Sandmeyer Reaction Mechanism
The Sandmeyer reaction is believed to proceed via a radical mechanism initiated by the single-electron transfer from the copper(I) catalyst to the diazonium salt.[5]
Caption: Simplified radical mechanism of the Sandmeyer reaction.
V. References
-
PrepChem. Synthesis of 2-methoxy-4-chlorobenzothiazole. Available from: [Link]
-
Google Patents. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole. Available from:
-
Google Patents. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination. Available from:
-
Molecules. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]
-
Google Patents. US5374737A - Process for the preparation of 2-aminobenzothiazoles. Available from:
-
Molecules. Solid-Phase Synthesis of 2-Aminobenzothiazoles. Available from: [Link]
-
Google Patents. US2469697A - Preparation of 2-chlorobenzothiazole. Available from:
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. Available from: [Link]
-
ACS Publications. KHMDS-Mediated Direct Heteroarylation of C(sp 3 )–H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. Available from: [Link]
-
SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Available from: [Link]
-
PubMed. Molecular Organization of 2-(2,4-dihydroxylphenyl)-5,6-dichlor 1,3-benzothiazole in Monomolecular Layers Formed With Diphytanoylphosphatidylcholine: A Linear dichroism-FTIR Study. Available from: [Link]
-
Google Patents. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. Available from:
-
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available from: [Link]
-
PubChem. 2,4-Dichlorobenzothiazole. Available from: [Link]
-
PubMed Central. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]
-
ResearchGate. Process design for the production of 2,4-dichlorophenoxyacetic acid. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
ResearchGate. Purification of 2,4 Dichlorobenzoic Acid | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis and Cyclization of Benzothiazole: Review. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
PubMed. Fine route for an efficient removal of 2,4-dichlorophenoxyacetic acid (2,4-D) by zeolite-supported TiO2. Available from: [Link]
-
National Pesticide Information Center. 2,4-D Technical Fact Sheet. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Available from: [Link]
-
Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Available from: [Link]
-
ResearchGate. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Available from: [Link]
-
SpringerLink. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available from: [Link]
Sources
- 1. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dichlorobenzothiazole Reactivity Guide
Topic: Troubleshooting Common Side Products in 2,4-Dichlorobenzothiazole Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)
Executive Technical Overview
2,4-Dichlorobenzothiazole (2,4-DCBT) is a bifunctional electrophile widely used as a scaffold in the synthesis of antitumor agents, luciferin analogs, and antimicrobial compounds. Its utility stems from the differential reactivity of its two chlorine atoms:
-
C2-Position (The "Hot" Spot): Located between the sulfur and nitrogen atoms.[1] It mimics an imidic chloride and is highly activated toward Nucleophilic Aromatic Substitution (
).[1] -
C4-Position (The "Cold" Spot): Located on the fused benzene ring.[1] It behaves like a typical aryl chloride, requiring transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or forcing conditions to react.[1]
The Core Challenge: The primary source of failure in 2,4-DCBT chemistry is the loss of regiocontrol. Researchers often encounter hydrolysis (due to C2 lability) or bis-substitution (due to over-activation), leading to complex mixtures that are difficult to purify.[1]
Reactivity & Side Product Map
The following diagram illustrates the divergent pathways that lead to either the desired scaffold or common impurities.
Figure 1: Divergent reaction pathways for 2,4-dichlorobenzothiazole. Green indicates the target workflow; red/yellow indicate common failure modes.
Troubleshooting Guides
Module A: The "Mystery Peak" (Hydrolysis)
Symptom: LC-MS shows a dominant peak at M-18 (loss of Cl, gain of OH) or a shift to a more polar species. Chemical Identity: 4-chloro-2(3H)-benzothiazolinone (or its tautomer 4-chloro-2-hydroxybenzothiazole).[1]
Mechanism: The C2-Cl bond is extremely labile.[1] In the presence of even trace moisture and a base (used to scavenge HCl), water competes effectively with your nucleophile. The resulting imidate hydrolyzes to the stable lactam (benzothiazolinone).[1]
| Diagnostic | Observation |
| Mass Shift | -18.5 Da (Cl -> OH conversion approx shift depending on isotope calc).[1] Exact: -35.5 (Cl) + 17.0 (OH) = -18.5 Da net change .[1] |
| NMR Signal | Disappearance of C2 signal; appearance of broad NH singlet (if in lactam form) in DMSO-d6.[1] |
Corrective Protocol:
-
Solvent Hygiene: Do not use reagent-grade DMF or DMSO.[1] Use anhydrous solvents stored over molecular sieves.[1]
-
Base Selection: Switch from hygroscopic bases (like KOH/NaOH) to non-nucleophilic organic bases (DIPEA, Et3N) or anhydrous inorganic bases (
, ).[1] -
Order of Addition: Add the nucleophile before the base to ensure it is available to trap the electrophile immediately.[1]
Module B: "Double Trouble" (Bis-Substitution)
Symptom: Formation of the 2,4-disubstituted product, even when 1 equivalent of nucleophile is used. Chemical Identity: 2,4-bis(alkylamino)benzothiazole (or ether/thiol equivalent).[1]
Mechanism: While C2 is more reactive, C4 is activated by the electron-withdrawing nature of the thiazole ring (specifically the inductive effect of the nitrogen). If the reaction temperature is too high (>60°C) or the nucleophile is small and highly reactive (e.g., methoxide, hydrazine), C4 substitution becomes competitive.
Corrective Protocol:
-
Temperature Control: Perform the C2 substitution at 0°C to Room Temperature . Do not heat until the C2 reaction is confirmed complete.
-
Stoichiometry: Use a slight deficit of nucleophile (0.95 eq) rather than an excess.
-
Protonation Strategy: If using an amine nucleophile, using the HCl salt of the amine with controlled base release can lower the effective concentration of the free nucleophile, favoring the kinetic product (C2).
Module C: The "Stubborn" C4 Position
Symptom: Successful substitution at C2, but the subsequent reaction at C4 (e.g., Suzuki coupling) fails or yields <10%. Cause: Electronic Deactivation.
Mechanism: Substituting C2 with an electron-donating group (EDG), such as an amine (-NHR) or ether (-OR), pushes electron density into the benzothiazole ring system.[1] This makes the oxidative addition of Palladium into the C4-Cl bond significantly more difficult compared to the parent dichloro-scaffold.
Corrective Protocol:
-
Catalyst Switch: Move from standard
to electron-rich, bulky phosphine ligands that facilitate oxidative addition into deactivated aryl chlorides.[1]-
Recommendation:XPhos-Pd-G2 or BrettPhos-Pd-G3 .[1]
-
-
Solvent System: Use 1,4-Dioxane or t-Amyl alcohol at reflux (100°C+).
-
Alternative Route: If C4 functionalization is critical, consider performing the C4 cross-coupling first (on the 2,4-dichloro scaffold).[1] Note: This requires careful screening to avoid C2 coupling, but C4-selective Suzuki reactions are possible using steric control (e.g., 1 eq boronic acid, Pd(dppf)Cl2).[1]
Comparative Data Tables
Table 1: Relative Reactivity of Chlorine Positions
| Feature | Position 2 (C2-Cl) | Position 4 (C4-Cl) |
| Electronic Nature | Imidic Chloride (Highly Electrophilic) | Aryl Chloride (Deactivated/Steric hindrance) |
| Dominant Mechanism | Metal-Catalyzed Cross-Coupling / Benzyne | |
| Reaction Temp | 0°C – 25°C | 80°C – 120°C |
| Major Impurity Risk | Hydrolysis (OH formation) | Hydrodehalogenation (H formation) |
Table 2: Common Impurity Mass Shifts (LC-MS)
Assuming Parent [M]+ = 203/205 (Cl2 isotope pattern)[1]
| Impurity Type | Mass Shift ( | Likely Cause |
| Hydrolysis | -18 (approx) | Wet solvent; Hydroxide attack at C2.[1] |
| Bis-Substitution | +[Nu] - 35 | Excess nucleophile; Temperature too high.[1] |
| Reduction (De-Cl) | -34 | Occurs during Pd-coupling (Hydride source present).[1] |
| Homocoupling | 2M - 70 | Pd-catalysis issue (lack of boronic acid reactivity). |
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent for nucleophilic substitution at C2? A: Proceed with caution. If your nucleophile is a weak base (e.g., aniline), ethanol is acceptable.[1] However, if you are using a strong base (e.g., NaOEt or NaH), the ethoxide ion will compete with your nucleophile, leading to the 2-ethoxy-4-chlorobenzothiazole side product. For alkoxide nucleophiles, the solvent alcohol must match the nucleophile.
Q: Why does my reaction turn black during the C4-Suzuki coupling? A: "Palladium black" precipitation often indicates catalyst decomposition before the catalytic cycle is complete. This is common with 2-substituted-4-chlorobenzothiazoles because the substrate is deactivated.[1]
-
Fix: Degas solvents thoroughly (sparge with Argon for 20 mins). Add the catalyst last. Switch to a precatalyst system (e.g., XPhos Pd G2) which is more stable than Pd(0) sources.[1]
Q: I see a peak at [M+14] during the reaction with an amine. What is it? A: If you are using DMF as a solvent and high temperatures, you might be observing formylation of your amine or the benzothiazole ring (Vilsmeier-Haack type side reaction), although this is less common than hydrolysis. Ensure your DMF is fresh and amine-free.[1]
References
-
BenchChem. (2025).[1][2] Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77177, 2,4-Dichlorobenzothiazole. Retrieved from [1][3]
-
WuXi AppTec. (2024).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Note: Mechanistic analog for C2 vs C4 selectivity). Retrieved from [1]
-
Organic Chemistry Portal. (2023). Synthesis of Benzothiazoles. Retrieved from
-
ChemicalBook. (2024).[1] 2-Chlorobenzothiazole Synthesis and Reactivity Data. Retrieved from [1]
Sources
Technical Support Center: Purification of Crude 2,4-Dichlorobenzothiazole by Column Chromatography
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 2,4-Dichlorobenzothiazole. As a moderately polar, halogenated heterocyclic compound, its purification via column chromatography presents specific challenges that require a systematic and well-informed approach. This document provides in-depth, field-proven insights, moving beyond procedural steps to explain the underlying principles and causality, ensuring a robust and reproducible purification workflow.
Section 1: Pre-Chromatography Protocol & Compound Profile
A successful purification begins long before the sample is loaded onto the column. A thorough understanding of the target molecule and potential impurities is paramount.
Physicochemical Properties of 2,4-Dichlorobenzothiazole
A firm grasp of the compound's properties dictates handling, solvent choice, and safety protocols.
| Property | Value | Source |
| CAS Number | 3622-30-8 | [1][2] |
| Molecular Formula | C₇H₃Cl₂NS | [2] |
| Molecular Weight | 204.08 g/mol | [2] |
| Appearance | Light yellow to orange solid | [1] |
| Melting Point | 96-97 °C | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [1] |
Anticipating Impurities
The crude reaction mixture will likely contain more than just the target compound. Understanding potential byproducts is key to developing a selective separation method. Common impurities may include:
-
Unreacted starting materials.
-
Positional isomers (e.g., 2,6- or 2,7-dichlorobenzothiazole).
-
Monochlorinated or over-chlorinated (trichloro) benzothiazole analogues.[3]
-
Residual reaction solvents and reagents.
The Cornerstone of Success: Thin-Layer Chromatography (TLC) Analysis
Column chromatography is an extension of TLC; therefore, a well-executed TLC analysis is the single most important predictor of a successful column separation.[4] The primary goal is to identify a mobile phase that provides good separation between 2,4-Dichlorobenzothiazole and its impurities, with an ideal retention factor (Rƒ) for the target compound.
What is an ideal Rƒ? For effective separation on a column, the target compound should have an Rƒ value between 0.25 and 0.40 on the TLC plate.[5]
-
Rƒ > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rƒ < 0.25: The compound will be too strongly adsorbed to the silica, leading to long elution times, broad bands, and excessive solvent consumption.
Protocol for TLC Solvent System Screening:
-
Prepare Stock Solutions: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a separate solution of a pure standard, if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a candidate mobile phase. Common starting systems for a compound of this polarity are mixtures of a non-polar solvent (like Hexanes or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).
-
Visualize: After development, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rƒ: Measure the distance traveled by the solvent front and the distance traveled by each spot. Calculate the Rƒ for your target compound and the main impurities.
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
TLC Screening Data Log
| Mobile Phase System (v/v) | Target Rƒ | Impurity 1 Rƒ | Impurity 2 Rƒ | Separation (ΔRƒ) | Comments |
| 9:1 Hexanes:EtOAc | 0.55 | 0.65 | 0.58 | Poor | Rƒ too high. |
| 8:2 Hexanes:EtOAc | 0.35 | 0.50 | 0.20 | Good | Optimal for column. |
| 7:3 Hexanes:EtOAc | 0.20 | 0.35 | 0.10 | Fair | Rƒ too low. |
Section 2: Detailed Experimental Protocol for Column Chromatography
This protocol assumes a standard flash chromatography setup using silica gel.
Step 1: Column Preparation (Wet/Slurry Packing) The goal is to create a homogenous, crack-free stationary phase bed.
-
Select a glass column of appropriate size. A general rule is to use a mass of silica gel that is 30-100 times the mass of the crude sample.
-
Insert a small plug of cotton or glass wool into the bottom of the column, followed by a thin layer (~1 cm) of sand.[6]
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). The consistency should be like a milkshake, not a thick paste.
-
With the column stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock and allow excess solvent to drain until it is just above the silica bed. Crucially, do not let the silica run dry at any point. [7]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
Step 2: Sample Preparation (Dry Loading) For compounds that may have limited solubility in the initial mobile phase, dry loading is superior to liquid loading as it prevents band broadening and improves resolution.[7]
-
Dissolve the crude 2,4-Dichlorobenzothiazole in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 2-3 times the mass of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column.
Step 3: Running the Column (Elution)
-
Carefully add the mobile phase (e.g., 8:2 Hexanes:EtOAc) to the column using a pipette or funnel, taking care not to disturb the top layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or vials). For flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.
-
Maintain a constant level of solvent above the silica bed throughout the entire process.
Step 4: Fraction Collection and Analysis
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting every few fractions on a TLC plate and developing it in the same mobile phase.
-
Combine the fractions that contain the pure desired compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,4-Dichlorobenzothiazole.
Section 3: Troubleshooting Guide
Q: Why is my separation poor? The compound spots are completely overlapping.
A: This is a common and frustrating issue, often stemming from several root causes:
-
Incorrect Mobile Phase: The resolving power of your solvent system is insufficient. Even if the Rƒ on TLC seemed acceptable, the larger scale of the column can reveal poor separation.[8] Solution: Re-evaluate your TLC screening. Test different solvent combinations or use a ternary system (three solvents) to fine-tune polarity and selectivity.
-
Column Overloading: You have loaded too much crude material for the amount of silica used.[9] This saturates the stationary phase, preventing proper partitioning. Solution: Reduce the sample load or increase the column size (and amount of silica). A typical load for a challenging separation is 1-2% of the silica mass.[10]
-
Poor Sample Loading: If you used a liquid load with a solvent stronger than your mobile phase, it can cause the sample band to spread and run unevenly. Solution: Switch to the dry loading technique described above.[7]
-
Compound Degradation: Your compound may be unstable on the acidic surface of silica gel.[11] Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, degradation is occurring. Consider using a deactivated stationary phase like neutral alumina or triethylamine-treated silica.[11]
Q: My desired compound is not eluting from the column. What happened?
A: There are a few possibilities:
-
It Eluted in the Solvent Front: If your compound is very non-polar relative to the mobile phase, it may have passed through the column very quickly with little retention. Solution: Check the very first fractions collected. Always start with a very non-polar mobile phase to ensure all compounds adsorb to the column initially.
-
It is Still on the Column: The mobile phase is not polar enough to displace the compound from the silica. Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 8:2 Hexanes:EtOAc to 7:3 or 6:4.[11]
-
It Decomposed: The compound may have irreversibly bound to or decomposed on the silica. Solution: See the compound degradation point above. If the compound is highly polar, it may require a very strong solvent like methanol to elute, but this often comes at the cost of purity.
Q: The bands on my column are streaking or 'tailing'. How can I get sharp bands?
A: Tailing indicates an undesirable secondary interaction between your compound and the stationary phase, often seen with acidic or basic compounds on silica gel.[9]
-
Solution: While 2,4-Dichlorobenzothiazole is not strongly basic, residual acidity in the silica can sometimes cause issues with nitrogen or sulfur-containing heterocycles. Adding a small amount (~0.5%) of a modifier like triethylamine to the mobile phase can neutralize active sites on the silica and dramatically improve peak shape.[12] Conversely, for acidic compounds, adding a small amount of acetic acid can help.
Q: I see cracks or channels forming in my silica bed. What should I do?
A: This is a critical failure of the column bed that will ruin the separation, as the solvent and sample will bypass the stationary phase.
-
Cause: This is usually due to poor packing (air pockets) or a sudden, large change in solvent polarity that generates heat and causes the solvent to bubble or the silica bed to shift.
-
Solution: Unfortunately, a cracked column cannot be repaired. The run must be stopped, and the column repacked. To prevent this, ensure your slurry is bubble-free and, if running a gradient, increase the polarity slowly and incrementally.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for 2,4-Dichlorobenzothiazole? A1: Standard, flash-grade silica gel (40-63 µm) is the most common and appropriate choice for this compound.[5] Its polarity is well-suited for retaining moderately polar compounds. If compound instability is proven, neutral alumina can be used as an alternative.[11] For very difficult separations, specialized stationary phases with different selectivities, such as those with bonded phenyl groups, could be explored, as they offer unique interactions with aromatic compounds.[13][14]
Q2: How much crude material can I load onto my column? A2: This is entirely dependent on the difficulty of the separation. The "ΔCV" (difference in column volumes to elution), which is calculated from the Rƒ values of your target and the closest impurity (ΔCV ≈ (1/Rƒ₁) - (1/Rƒ₂)), is the best predictor.[15]
-
Easy Separation (large ΔRƒ on TLC): You might load up to 5-10% of the silica mass (e.g., 5-10 g of crude on 100 g of silica).
-
Difficult Separation (small ΔRƒ on TLC): You may be limited to 1% or less of the silica mass (e.g., 1 g of crude on 100 g of silica).[15]
Q3: What is the difference between isocratic and gradient elution, and which should I use? A3:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire run. This is simple and ideal when the impurities are well-separated from the product on the TLC.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the run. This is useful when your crude mixture contains compounds with a wide range of polarities. It allows non-polar impurities to elute first, followed by your product, and finally, the highly polar impurities, saving time and solvent. For 2,4-Dichlorobenzothiazole, if you have both less polar and more polar impurities, starting with 95:5 Hexanes:EtOAc and gradually increasing to 7:3 Hexanes:EtOAc would be an effective strategy.
Q4: My compound is unstable on silica gel. What are my alternatives? A4: If you've confirmed instability, you have several options:
-
Use a Different Stationary Phase: Neutral or basic alumina, or Florisil, are common alternatives.[11]
-
Deactivate the Silica: Pre-rinsing the column with a solvent mixture containing a small amount of a basic modifier like triethylamine or pyridine can neutralize the acidic sites.
-
Use Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile). This is often a good choice for polar or sensitive compounds.[12]
-
Consider Other Purification Methods: If chromatography is not viable, techniques like recrystallization or distillation (if the compound is thermally stable) could be explored.
Section 5: Visualization & Workflow Diagram
The following diagram illustrates the logical workflow for selecting and optimizing the mobile phase for the purification of 2,4-Dichlorobenzothiazole.
Sources
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- 2. 2,4-Dichlorobenzothiazole | C7H3Cl2NS | CID 77177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
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- 13. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
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- 15. biotage.com [biotage.com]
Technical Support Center: Catalyst Selection for Optimizing 2,4-Dichlorobenzothiazole Coupling Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for navigating the complexities of cross-coupling reactions with 2,4-dichlorobenzothiazole. This molecule, with its two reactive chloride sites, presents both a unique opportunity for sequential functionalization and a significant challenge in achieving regioselectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-tested advice. We will delve into the causality behind experimental choices to empower you to optimize your reactions effectively.
Section 1: Foundational Concepts & General Troubleshooting
This section addresses overarching issues common to most palladium-catalyzed coupling reactions involving 2,4-dichlorobenzothiazole.
FAQ: Why is catalyst selection so critical for 2,4-dichlorobenzothiazole?
The 2,4-dichlorobenzothiazole substrate contains two C-Cl bonds with different electronic environments. The C2-Cl bond is generally more electron-deficient and sterically accessible, making it more susceptible to oxidative addition by a Pd(0) catalyst. However, this reactivity can be modulated by the choice of catalyst, ligand, and reaction conditions. An inappropriate catalyst system can lead to a mixture of mono-substituted products (at C2 or C4), di-substituted product, or complete reaction failure. Therefore, precise catalyst selection is paramount for controlling selectivity and achieving high yields of the desired isomer.[1][2]
Troubleshooting: My reaction failed completely. Where do I start?
A complete lack of product formation is a common but frustrating issue. A systematic approach is the key to diagnosis.
-
Question: Did you confirm the activity of your palladium source?
-
Question: Was your reaction environment truly inert?
-
Insight & Solution: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Ensure your solvent is thoroughly degassed and that the reaction vessel is properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[1]
-
-
Question: Is your base appropriate and sufficiently strong?
-
Insight & Solution: The base plays a crucial role, particularly in Suzuki and Heck reactions, by facilitating the transmetalation step or regenerating the catalyst.[5][6] For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or KHMDS are often required.[7][8] Ensure your base is anhydrous if the reaction is moisture-sensitive.
-
Caption: A decision tree for troubleshooting failed reactions.
Troubleshooting: My reaction turned black immediately and gave low yields. What happened?
-
Insight & Solution: The formation of finely divided black precipitate is often indicative of palladium black, an inactive, agglomerated form of the catalyst.[9] This suggests that the ligand is not effectively stabilizing the Pd(0) species in solution.
-
Causality: The rate of oxidative addition of the aryl chloride to the Pd(0) center must be competitive with catalyst decomposition. If the ligand concentration is too low, or if the ligand is not sufficiently electron-rich or bulky to protect the metal center, decomposition can dominate.
-
Corrective Actions:
-
Increase Ligand-to-Metal Ratio: Try increasing the ratio of phosphine ligand to the palladium precursor.
-
Switch to a Bulky, Electron-Rich Ligand: Ligands like those developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to create stable, highly active monoligated Pd(0) species that are resistant to decomposition.[10][11]
-
-
Section 2: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between 2,4-dichlorobenzothiazole and various boronic acids or esters.[5]
FAQ: Which chlorine atom will react first in a Suzuki coupling?
-
Insight & Solution: Generally, the C2-Cl bond is more reactive than the C4-Cl bond due to electronic effects. However, achieving high selectivity for mono-arylation at the C2 position requires careful catalyst selection.
-
Standard Conditions: Using a general catalyst like Pd(PPh₃)₄ often provides the C2-substituted product, but selectivity can be moderate.[12]
-
High Selectivity: To enhance selectivity, a catalyst system that is highly active for C-Cl bond activation but operates under conditions mild enough to avoid activating the C4 position is needed. Often, this involves using bulky, electron-rich phosphine ligands that favor the more accessible C2 position.[13]
-
Troubleshooting: I'm getting a mixture of C2 and C4 substituted products. How can I improve selectivity?
-
Insight & Solution: Poor selectivity is a common challenge. The choice of ligand is the most powerful tool for influencing the outcome.[13]
-
Causality: The ligand controls both the steric environment and the electron density at the palladium center. A bulkier ligand can sterically favor oxidative addition at the less hindered C2 position. The ligand also influences the rate of the catalytic cycle; a highly active catalyst may be less selective, reacting at both positions.[14]
-
Corrective Actions:
-
Ligand Screening: If you are using a simple ligand like PPh₃, switch to a more sophisticated one. Buchwald-type biarylphosphine ligands or bidentate ligands like Xantphos can dramatically alter selectivity.[13][15]
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. The activation energy for reaction at the C4 position is typically higher, so reducing thermal energy can favor the more kinetically accessible C2 site.
-
-
| Catalyst System | Typical Substrate | Key Advantage | Reference |
| Pd(PPh₃)₄ | Aryl Boronic Acids | Widely available, good starting point | [5][16] |
| Pd(dppf)Cl₂ | Aryl Boronic Acids | Effective for many heteroaryl chlorides | [15] |
| Pd₂(dba)₃ + XPhos | Aryl/Heteroaryl Boronic Acids | High activity, good for challenging chlorides | [10] |
| (t-Bu₃P)₂Pd | Sterically Hindered Substrates | Minimizes side reactions like homocoupling | [17] |
Caption: Common palladium catalyst systems for Suzuki-Miyaura coupling reactions.
Section 3: Buchwald-Hartwig C-N Amination
This reaction is essential for synthesizing arylamines from 2,4-dichlorobenzothiazole.[18]
FAQ: My Buchwald-Hartwig amination is not working with my primary amine. What catalyst should I use?
-
Insight & Solution: Primary amines can be challenging substrates. Catalyst systems have evolved significantly to accommodate them.
-
Causality: Early catalyst systems were not active enough for the less nucleophilic primary amines and often suffered from side reactions. The development of sterically hindered, bulky phosphine ligands was a breakthrough.[18] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.[8]
-
Recommended Catalysts: For primary amines, a Buchwald precatalyst like XPhos Pd G3 or a ligand such as BrettPhos is highly recommended.[8][10] These systems show broad functional group tolerance and high efficiency.[19]
-
Troubleshooting: I'm trying to perform a selective mono-amination, but I'm getting the di-substituted product.
-
Insight & Solution: Over-reaction occurs when the mono-aminated product re-enters the catalytic cycle and reacts a second time.
-
Corrective Actions:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine. Avoid using a large excess.
-
Lower Catalyst Loading: High catalyst loading can drive the reaction to completion, including the second amination. Try reducing the mol% of the catalyst.
-
Reduce Temperature: As with Suzuki coupling, lowering the temperature can help favor the more reactive C2 site and prevent the follow-up reaction at C4.
-
Ligand Choice: A less active or more sterically hindered ligand might favor mono-amination by slowing the overall catalytic turnover, allowing the reaction to be stopped after the first substitution.[15]
-
-
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.[3][20]
Section 4: Other Coupling Reactions (Heck & C-S Coupling)
FAQ: Can I perform a Heck reaction on 2,4-dichlorobenzothiazole?
-
Insight & Solution: Yes, the Heck reaction, which couples the substrate with an alkene, is a viable transformation.[1]
-
Catalyst System: The classic catalyst is Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃.[1][6] A base, typically an amine like Et₃N or an inorganic base like K₂CO₃, is required.[21]
-
Selectivity: Similar to other couplings, the reaction is expected to occur preferentially at the C2 position. The choice of ligand, base, and solvent can significantly influence the outcome.[1]
-
FAQ: I need to form a C-S bond. What are my best options?
-
Insight & Solution: While palladium can catalyze C-S coupling, copper-based systems are often more common and cost-effective for this transformation.[22][23]
-
Copper Catalysis: A simple system of Copper(I) iodide (CuI) with a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile) is often effective, especially under microwave irradiation which can significantly shorten reaction times.[23][24]
-
Palladium Catalysis: For palladium-catalyzed thiolation, specialized ligands are often necessary to achieve good results. Bulky N-heterocyclic carbene (NHC) ligands have shown promise in directing C-S coupling to the C2 position of similar dihaloheterocycles.[22][25]
-
Section 5: Experimental Protocols
Generalized Protocol for a Suzuki-Miyaura Coupling at the C2 Position
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add 2,4-dichlorobenzothiazole (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[1]
-
-
Inert Atmosphere:
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
-
Solvent Addition:
-
Add a degassed solvent or solvent mixture (e.g., Dioxane/water 4:1, or Toluene/Ethanol/Water) via syringe. The total concentration should be around 0.1 M.[1]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
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Mechanisms of catalyst deactivation - SciSpace. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. [Link]
-
Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing). [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. [Link]
-
KHMDS-Mediated Direct Heteroarylation of C(sp 3 )-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents - ACS Publications. [Link]
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Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. [Link]
-
Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile | Request PDF - ResearchGate. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Common cross coupling reactions - YouTube. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. [Link]
-
Mizoroki-heck Cross-Coupling Reactions Catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PubMed. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]
-
A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) - MIT Open Access Articles. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]
-
(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate. [Link]
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing). [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
-
Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - Beilstein Journals. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
-
Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds - ICAIIT 2025 Conference. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents - PMC - NIH. [Link]/)
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- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in the synthesis of benzothiazoles
Minimizing Byproducts & Maximizing Selectivity
To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Troubleshooting & Optimization of Benzothiazole Scaffolds
Executive Summary
Benzothiazoles are privileged pharmacophores, but their synthesis is frequently plagued by oxidative byproducts (disulfides), stalled intermediates (imines), and regioselectivity errors. This guide moves beyond standard textbook procedures to address the mechanistic failure points in 2-aminothiophenol condensation and C-H functionalization.
Critical Failure Analysis: The Disulfide Trap
The Problem: The most common impurity in benzothiazole synthesis using 2-aminothiophenol (2-ATP) is 2,2'-diaminodiphenyldisulfide . The Cause: 2-ATP is highly susceptible to oxidative dimerization. In the presence of ambient oxygen or non-selective oxidants, the thiol groups couple faster than they condense with the aldehyde/carboxylic acid.
Mechanism of Failure vs. Success
The following pathway illustrates the kinetic competition between the desired cyclization and the parasitic dimerization.
Figure 1: Kinetic competition between oxidative dimerization (red) and oxidative cyclization (green). Control of the oxidant is the critical variable.
Troubleshooting Protocol: Disulfide Prevention
| Symptom | Diagnosis | Corrective Action |
| Yellow precipitate forms immediately upon mixing reactants. | Rapid oxidation of 2-ATP to disulfide before condensation. | Degas solvents with N2/Ar for 15 mins. Add 2-ATP last or as a slow dropwise solution. |
| Low Yield (<40%) with significant starting material loss. | Competitive oxidation consuming the thiol. | Switch Oxidant. Avoid strong bulk oxidants (e.g., KMnO4). Use DMSO (catalytic I2) or O2 with a Photocatalyst (Rose Bengal) for controlled radical generation. |
| Product is contaminated with a solid that is insoluble in acid. | Disulfide contamination (Disulfides are less basic than benzothiazoles). | Purification Trick: Wash the crude solid with dilute HCl (1M) . The benzothiazole forms a soluble salt; the disulfide remains insoluble. Filter, then basify the filtrate to recover pure product. |
The Stalled Intermediate: Incomplete Cyclization
The Problem: The reaction isolates the Schiff base (imine) or the benzothiazoline intermediate rather than the fully aromatic benzothiazole. The Cause: The initial condensation (nucleophilic attack of amine on carbonyl) is fast, but the subsequent ring closure (thiol attack) or oxidation (aromatization) is the rate-determining step (RDS).
Troubleshooting Guide: Driving the Equilibrium
Q: My LC-MS shows a mass of [M+2] relative to the product. What is it? A: This is likely the benzothiazoline intermediate. It has cyclized but failed to oxidize (aromatize).
-
Fix: The reaction lacks sufficient oxidative driving force. Add a mild oxidant like DDQ (0.1 eq) or Iodine (10 mol%) to push the equilibrium to the aromatic system.
Q: I see a peak corresponding to the imine (Schiff base). Why won't it cyclize? A: The thiol nucleophile is likely protonated or passivated, or the imine bond is too stable (often with electron-rich aldehydes).
-
Fix:
-
Acid Catalysis: Add p-TsOH (5 mol%) or use an Ionic Liquid (e.g., [Bmim][OAc]) to activate the imine carbon.
-
Solvent Switch: Switch to a polar protic solvent (Ethanol/Glycerol) to stabilize the transition state of the cyclization.
-
Advanced Protocol: Green Oxidative Cyclization
This protocol minimizes byproducts by generating the active oxidant in situ, preventing the high local concentration of oxidants that leads to disulfide formation.
Method: Visible-Light Mediated Synthesis (Metal-Free) Scope: Aromatic and aliphatic aldehydes.[1]
-
Setup: 10 mL vial with a magnetic stir bar.
-
Reagents:
-
2-Aminothiophenol (1.0 mmol)
-
Aldehyde (1.0 mmol)[2]
-
Catalyst: Eosin Y or Rose Bengal (1 mol%)
-
Solvent: Ethanol (5 mL)
-
-
Procedure:
-
Combine reagents in air (open vessel is permitted if light is present, but O2 balloon is preferred for speed).
-
Irradiate with Green LEDs (530 nm) or Blue LEDs (depending on catalyst) at room temperature.
-
Monitor via TLC.
-
-
Work-up:
-
Concentrate solvent.
-
Crucial Step: If disulfide is suspected, dissolve residue in EtOAc and wash with 10% Na2S2O3 (removes iodine/oxidant traces) and then 1M HCl (separates disulfide).
-
Why this works: The photocatalyst generates singlet oxygen (
Regioselectivity in C-H Functionalization
Modern methods often bypass 2-ATP and use Benzothiazole C-H functionalization . The Problem: Competition between C2 (most acidic) and Benzene-ring functionalization (C4-C7).
Figure 2: Regiochemical map of the benzothiazole scaffold. C2 is the default site for nucleophilic/radical attack.
FAQ: How do I functionalize C6 without touching C2?
-
Answer: You cannot easily do this on the formed ring system because C2 is too reactive.
-
Strategy: You must install the C6 substituent before cyclization. Use a 5-substituted 2-aminothiophenol precursor.
-
Note: 5-substituted 2-ATP yields 6-substituted benzothiazoles.
-
Note: 4-substituted 2-ATP yields a mixture of 5- and 7-substituted benzothiazoles (regio-scrambling).
-
References & Authority
-
Photocatalytic/Green Synthesis:
-
Mechanistic Insight (Disulfide Control):
-
C-H Functionalization & Regioselectivity:
-
General Green Chemistry Review:
Sources
stability of 2,4-Dichlorobenzothiazole under acidic or basic conditions
Welcome to the technical support center for 2,4-Dichlorobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of 2,4-Dichlorobenzothiazole under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2,4-Dichlorobenzothiazole in aqueous solutions?
A1: The primary stability concern for 2,4-Dichlorobenzothiazole in aqueous solutions is its susceptibility to hydrolysis. The molecule contains two chlorine substituents on the benzothiazole ring system. The chlorine atom at the 2-position is particularly prone to nucleophilic substitution by water or hydroxide ions, leading to degradation of the parent compound. The rate and extent of this degradation are highly dependent on the pH of the solution.
Q2: How does the stability of 2,4-Dichlorobenzothiazole differ under acidic and basic conditions?
A2: The stability of 2,4-Dichlorobenzothiazole is significantly influenced by pH.
-
Under acidic conditions , the nitrogen atom in the thiazole ring can be protonated. This protonation increases the electrophilicity of the carbon atom at the 2-position, making it more susceptible to attack by a weak nucleophile like water.[1]
-
Under basic conditions , the presence of a strong nucleophile, the hydroxide ion (OH-), directly attacks the electrophilic C2-carbon, leading to a more rapid hydrolysis compared to neutral or acidic conditions.
Therefore, 2,4-Dichlorobenzothiazole is expected to be least stable under basic conditions.
Q3: What are the likely degradation products of 2,4-Dichlorobenzothiazole upon hydrolysis?
A3: The primary degradation product from the hydrolysis of the 2-chloro substituent is expected to be 4-chloro-2-hydroxybenzothiazole . Further degradation or side reactions could potentially occur, especially under harsh conditions, but the initial substitution of the C2-chloro group is the most probable first step.[2]
Q4: Can the chlorine atom at the 4-position also be displaced?
A4: While possible, the chlorine atom at the 2-position is significantly more reactive towards nucleophilic substitution. This is due to the electronic influence of the adjacent sulfur and nitrogen atoms in the thiazole ring, which stabilize the transition state of the substitution reaction at the C2 position. The chlorine at the 4-position on the benzene ring is less activated and therefore more stable.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of 2,4-Dichlorobenzothiazole stability studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of 2,4-Dichlorobenzothiazole observed even in seemingly neutral solutions. | The "neutral" water used may have a slightly acidic or basic pH due to dissolved CO2 or contaminants from glassware. | 1. Use freshly prepared, high-purity buffered solutions at a precisely controlled pH. 2. Ensure all glassware is thoroughly cleaned and rinsed with purified water to remove any acidic or basic residues. |
| Inconsistent or non-reproducible degradation rates in stability studies. | 1. Temperature fluctuations during the experiment. 2. Inaccurate preparation of acidic or basic solutions. 3. Inconsistent mixing of the reaction solution. | 1. Use a temperature-controlled incubator or water bath. 2. Calibrate pH meters and use standardized acid/base solutions. 3. Ensure thorough mixing upon initiation of the experiment and before taking each sample. |
| Appearance of unexpected peaks in the chromatogram during analysis. | 1. Formation of secondary degradation products under harsh stress conditions. 2. Contamination from the solvent, reagents, or sample vials. | 1. Reduce the stress conditions (e.g., lower temperature, shorter time, or less concentrated acid/base). 2. Run blank samples (solvent and reagents without the analyte) to identify any extraneous peaks. |
| Difficulty in achieving baseline separation of 2,4-Dichlorobenzothiazole and its degradation products in HPLC analysis. | The chromatographic method is not optimized for the specific compounds. | 1. Adjust the mobile phase composition (e.g., organic solvent to buffer ratio). 2. Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Optimize the column temperature and flow rate. |
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a molecule and for the development of stability-indicating analytical methods.[3]
Protocol 1: Forced Degradation of 2,4-Dichlorobenzothiazole under Acidic and Basic Conditions
This protocol outlines a general procedure for conducting forced degradation studies. The specific concentrations and time points may need to be adjusted based on the observed stability of the compound.
1. Materials:
-
2,4-Dichlorobenzothiazole
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
a. Stock Solution Preparation: Prepare a stock solution of 2,4-Dichlorobenzothiazole (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
b. Acidic Degradation:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of, for example, 100 µg/mL.
-
Immediately withdraw a sample for t=0 analysis.
-
Store the flask at a controlled temperature (e.g., 50 °C).
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
c. Basic Degradation:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of, for example, 100 µg/mL.
-
Immediately withdraw a sample for t=0 analysis.
-
Store the flask at room temperature (25 °C) due to expected faster degradation.
-
Withdraw samples at shorter time intervals (e.g., 0.5, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
If degradation is too rapid, consider using a lower temperature or a lower concentration of NaOH. If no degradation is observed, repeat with 1 M NaOH.
d. HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A typical starting point could be:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis scan of 2,4-Dichlorobenzothiazole (likely around 254 nm)
-
-
Quantify the amount of remaining 2,4-Dichlorobenzothiazole and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[4]
1. Objective: To develop an HPLC method that can separate 2,4-Dichlorobenzothiazole from all potential degradation products.
2. Procedure:
-
Generate Degradation Samples: Use the samples generated from the forced degradation studies (Protocol 1).
-
Initial Method Screening: Analyze the stressed samples using the initial HPLC method.
-
Method Optimization: If co-elution of the parent compound and degradation products is observed, systematically modify the following parameters until baseline separation is achieved:
-
Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer.
-
pH of the Aqueous Phase: Adjust the pH of the aqueous component of the mobile phase.
-
Column Chemistry: Test columns with different stationary phases.
-
Gradient Elution: If isocratic elution is insufficient, develop a gradient method.
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of 2,4-Dichlorobenzothiazole
Caption: Workflow for conducting forced degradation stability studies.
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. 2021;26(19):5935. Available from: [Link]
- Process for the preparation of 2-hydroxy-benzothiazoles. Google Patents.
- Process for the preparation of 2-chloro-benzothiazole. Google Patents.
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. 2020;5(22):13057-13066. Available from: [Link]
-
Hydrolysis. University of Toronto. Available from: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2017;10(4):1293-1300. Available from: [Link]
-
Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. 2015;119(21):5243-5253. Available from: [Link]
- Preparation of 2-chlorobenzothiazole. Google Patents.
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. 2022;27(8):2596. Available from: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024;29(3):632. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020;25(7):1656. Available from: [Link]
-
Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry. 2020;2(1):48-55. Available from: [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry. 2023;23(12):1423-1436. Available from: [Link]
-
Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry. 2022;26(2):187-217. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Journal of Biomolecular Structure and Dynamics. 2023;41(18):9261-9293. Available from: [Link]
-
Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences. 2023;24(13):11019. Available from: [Link]
-
Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. 1987;41(5):671-674. Available from: [Link]
-
Microbial and photolytic degradation of benzothiazoles in water and wastewater. VTT Publications. 2003. Available from: [Link]
- Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. Google Patents.
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. 2023;145(4):2358-2367. Available from: [Link]
-
2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLOS ONE. 2018;13(6):e0199677. Available from: [Link]
-
Detection Methods to Monitor the Degradation of Organic Chloramines. In: Chlorine. American Chemical Society; 2018:497-513. (ACS Symposium Series; vol 1285). Available from: [Link]
-
Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. 2023;88(23):16581-16591. Available from: [Link]
-
Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Journal of Photochemistry and Photobiology A: Chemistry. 1996;99(2-3):105-111. Available from: [Link]
-
Acid Catalyzed Hydrolysis of Esters (II). Chemistry LibreTexts. Available from: [Link]
-
Analytical methods of chlorine and the substances produced by the chlorine treatments. Analytical Sciences. 2001;17(Supplement):i1351-i1354. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. 1996. Available from: [Link]
-
2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLOS ONE. 2018;13(6):e0199677. Available from: [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography B. 2007;855(2):181-188. Available from: [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules. 2022;27(24):8729. Available from: [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure. 2024;1298:137000. Available from: [Link]
-
Microbial and photolytic degradation of benzothiazoles in water and wastewater. VTT Publications. 2003. Available from: [Link]
-
The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. Available from: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. 2024. Available from: [Link]
Sources
workup procedures to remove impurities from 2,4-Dichlorobenzothiazole
Technical Support Center: 2,4-Dichlorobenzothiazole (2,4-DCBT) Purification
Case ID: DCBT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
2,4-Dichlorobenzothiazole (CAS: 3622-30-8) is a critical scaffold in the synthesis of agrochemicals and azo dyes.[1] However, its purification presents a unique "dual-threat" challenge:
-
Thermodynamic Instability: The C2-Chlorine bond is highly labile, making the compound susceptible to hydrolysis into 4-chlorobenzothiazolinone, particularly in alkaline aqueous media.[1]
-
Phase Behavior: It often behaves as a "low-melting solid" (estimated MP range 40–60°C), leading to persistent "oiling out" during recrystallization rather than forming a discrete lattice.[1]
This guide provides a troubleshooting framework to resolve these specific failure modes.
Part 1: Troubleshooting Guides
Issue A: The "Sticky Solid" Phenomenon (Oiling Out)
User Report: "I cooled my ethanol solution, but instead of crystals, a yellow oil separated at the bottom. It solidified into a gum overnight."
Diagnosis: This is a classic "Lennard-Jones" failure.[1] The impurity profile has depressed the melting point of your crude material below the boiling point of your solvent.[1] When the solution cools, the compound undergoes liquid-liquid phase separation before it reaches the supersaturation required for nucleation.[1]
Corrective Protocol:
-
Switch Solvent System: Pure ethanol is often too polar, encouraging oiling.[1] Switch to a Hexane/Ethyl Acetate (Hex/EtOAc) system.[1]
-
The "Seeding at Cloud Point" Technique:
-
Dissolve crude 2,4-DCBT in minimum hot EtOAc.
-
Add warm Hexane dropwise until persistent cloudiness (turbidity) appears.[1]
-
Crucial Step: Do not cool immediately.[1] Add a seed crystal (if available) or scratch the glass interface vigorously.[1]
-
Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel). Do not use an ice bath until bulk crystallization is visible.[1]
-
Issue B: The "Ghost" Carbonyl Peak (Hydrolysis)
User Report: "My product is white, but IR shows a strong peak at ~1680 cm⁻¹. NMR shows a broad singlet at ~11.0 ppm."
Diagnosis: You have hydrolyzed the C2-Cl bond.[1] The peak at 1680 cm⁻¹ is the carbonyl stretch of 4-chlorobenzothiazolin-2-one .[1] This occurs if the reaction quench was too basic (pH > 9) or if the workup involved prolonged exposure to aqueous base.[1]
Causality:
The C2 position in benzothiazole is electron-deficient (similar to the 2-position in pyridine).[1] The additional chlorine at C4 exerts an inductive withdrawing effect (-I), further activating the C2-Cl bond toward Nucleophilic Aromatic Substitution (
Corrective Protocol:
-
Acidify the Workup: Ensure your quench and wash steps remain neutral or slightly acidic (pH 5–6).[1] Use dilute HCl or saturated
, never NaOH or for extended periods.[1] -
Rescue Operation: If the impurity is present, you cannot remove it easily by recrystallization as it co-precipitates.[1] You must perform Column Chromatography (See Protocol 2).[1]
Issue C: Isomeric Contamination
User Report: "I see small doublet peaks flanking my aromatic signals in 1H NMR."
Diagnosis: Likely contamination with 2,6-dichlorobenzothiazole or 2,5-isomers .[1] This stems from non-selective chlorination if synthesized from benzothiazole, or impure aniline starting materials.[1]
Corrective Protocol: Isomers have similar solubilities but distinct dipole moments.
-
Method: Flash Chromatography.[1]
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Eluent: 100% Hexane
5% EtOAc in Hexane.[1] The 2,4-isomer is generally less polar than the 2,6-isomer due to the steric shielding of the nitrogen lone pair by the C4-Chlorine (Ortho Effect).
Part 2: Experimental Protocols
Protocol 1: Optimized Recrystallization (The "Anti-Oil" Method)
Target: Removal of trace starting materials and colored oxidation products.[1]
| Step | Action | Technical Note |
| 1 | Dissolve 10g Crude in 15 mL Acetone (warm, ~40°C). | Acetone solubilizes both product and impurities well.[1] |
| 2 | Filter hot through a glass frit/cotton. | Removes inorganic salts (NaCl/Sulfur).[1] |
| 3 | Reheat filtrate to gentle reflux. | |
| 4 | Add Water dropwise until turbidity persists. | Water acts as the anti-solvent. |
| 5 | Add 1-2 mL Acetone to clear the solution.[1] | Restores single phase (metastable zone).[1] |
| 6 | Slow Cool to RT over 2 hours. | Critical: Rapid cooling causes oiling. |
| 7 | Filter and wash with cold 1:1 Acetone/Water.[1] | |
| 8 | Dry in vacuum desiccator ( | Moisture promotes degradation.[1] |
Protocol 2: Vacuum Distillation (High Purity)
Target: Bulk purification when recrystallization fails.[1]
-
Vacuum Requirement: < 5 mmHg (High vacuum essential).[1]
-
Expected Boiling Point: ~130–135°C at 20 mmHg (extrapolated); likely 105–110°C at 2 mmHg .[1]
-
Setup: Short-path distillation head. Vigreux column recommended to separate isomers.[1]
-
Warning: Do not exceed bath temperature of 160°C to prevent thermal decomposition of the C-S-C bond.[1]
Part 3: Visualization & Logic
Figure 1: Impurity Fate Map
This diagram tracks where specific impurities go during the workup, helping you identify which layer or fraction contains your problem.
Caption: Logical flow for the isolation of 2,4-DCBT, highlighting the divergence based on physical state (solid vs. oil) and the removal points for specific impurities.
Part 4: FAQ
Q: Can I use TLC to monitor the purification? A: Yes. 2,4-DCBT is UV-active.[1]
-
Eluent: 10% Ethyl Acetate in Hexane.[1]
-
Rf Value: Expect ~0.6 (High Rf due to low polarity).
-
Visualization: UV lamp (254 nm).[1] Oxidation impurities (disulfides) often appear as yellow spots near the baseline or solvent front depending on polarity.[1]
Q: Why does my product turn yellow upon storage? A: This indicates oxidative instability, likely forming the disulfide dimer if any mercapto-precursor remained, or simple photo-oxidation.[1] Store the purified solid in an amber vial under Nitrogen at 4°C.
Q: Is the 4-chloro substituent stable? A: Yes. Unlike the 2-chloro position, the 4-chloro group (on the benzene ring) is chemically robust and will not hydrolyze under standard workup conditions.[1]
References
-
PubChem. (2025).[1][2][3] 2,4-Dichlorobenzothiazole Compound Summary. National Library of Medicine.[1] [Link][1]
-
Moon, N. S. (1949).[1] Preparation of 2-chlorobenzothiazole. U.S. Patent No.[1] 2,469,697.[1] U.S. Patent and Trademark Office.[1] (Foundational text on chlorobenzothiazole synthesis and distillation workup).
-
University of Rochester. (n.d.).[1] Tips & Tricks: Recrystallization Solvents. Department of Chemistry. [Link](Source for general solvent selection logic for "oiling out" issues).
Sources
optimization of reaction time for 2,4-Dichlorobenzothiazole synthesis
Technical Support Center: 2,4-Dichlorobenzothiazole Synthesis Optimization
Executive Summary & Kinetic Strategy
The synthesis of 2,4-dichlorobenzothiazole presents a unique challenge due to the steric and electronic influence of the chlorine atom at the C4 position (peri to the nitrogen). Unlike the unsubstituted 2-chlorobenzothiazole, the C4-chloro substituent creates steric strain that can retard nucleophilic attack at the C2 position during standard substitution reactions.
To optimize reaction time without compromising the 98%+ purity threshold required for pharmaceutical intermediates, we recommend shifting from "thermodynamic soaking" (long refluxes) to High-Kinetic Flux methods.
This guide focuses on the two most robust pathways:
-
The Modified Sandmeyer Route (From 2-amino-4-chlorobenzothiazole).
-
The Direct Chlorodesulfurization Route (From 4-chloro-2-mercaptobenzothiazole).
Synthesis Pathways & Mechanism (Visualized)
The following diagram outlines the critical intermediates and the specific kinetic bottlenecks (red arrows) where reaction time is often lost.
Caption: Figure 1. Synthesis pathways for 2,4-dichlorobenzothiazole showing critical kinetic bottlenecks in red.
Optimized Protocols & Troubleshooting
Protocol A: The Modified Sandmeyer Reaction
Best for: Labs already producing 2-amino-4-chlorobenzothiazole (CAS: 19952-47-7).
The Bottleneck: The diazotization step is fast, but the displacement of the diazonium salt by chloride (Sandmeyer) is often rate-limited by electron transfer kinetics at the copper surface. The C4-chlorine sterically hinders the approach of the nucleophile.
Optimized Workflow (Time Reduced: 4h
-
Diazotization (0–5°C): Dissolve 2-amino-4-chlorobenzothiazole in concentrated HCl. Add
(aq) dropwise.[1] Critical: Maintain temp < 5°C to prevent hydrolysis to the phenol [1]. -
Catalyst Activation: Use freshly precipitated CuCl dissolved in conc. HCl. Old, oxidized Cu(II) slows the radical mechanism significantly.
-
The "Reverse Addition" Technique: Instead of adding CuCl to the diazonium salt, add the cold diazonium solution INTO the warm (40°C) CuCl solution . This maintains a high concentration of catalyst relative to the unstable diazonium species, accelerating the kinetics and reducing side reactions [2].
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Hydrolysis of diazonium salt to 4-chloro-2-hydroxybenzothiazole. | Ensure temp is <5°C during diazotization.[1] Increase HCl concentration to suppress water activity. |
| Red/Brown Tar | Azo coupling (diazo reacting with unreacted amine). | Add |
| Slow Evolution of | Catalyst poisoning (Cu(II) formation). | Add a spatula tip of copper powder (Cu0) to the CuCl solution to regenerate Cu(I) in situ [3]. |
Protocol B: Direct Chlorodesulfurization
Best for: Large-scale synthesis; avoids unstable diazonium intermediates.
The Bottleneck: Converting the thiol (-SH) to chloro (-Cl) using
Optimized Workflow (Time Reduced: 6h
-
Reagent Switch: Use Sulfuryl Chloride (
) instead of . acts as both solvent and reagent, improving mass transfer [4]. -
Temperature Ramp: Start at 20°C. Add
dropwise. Once addition is complete, rapidly ramp to 50°C .-
Note: Do not exceed 60°C initially, or you risk chlorinating the benzene ring at the C6 position.
-
-
Catalysis: Add 1 mol% DMF (Dimethylformamide) . DMF forms a Vilsmeier-Haack type active species (
) which is a far more potent chlorinating agent than alone, drastically cutting reaction time [5].
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Product is a Solid Dimer | Formation of Bis(4-chlorobenzothiazolyl) disulfide. | Reaction temp too low. Heat to reflux (80°C) after initial mixing to cleave the disulfide bond. Excess |
| Over-chlorination (Trichloro) | Electrophilic attack on the benzene ring. | Reduce temp to <50°C. Remove Lewis acid impurities (Fe, Al) which catalyze ring chlorination. |
| Violent Gas Evolution | Rapid decomposition of | Control addition rate. Ensure efficient condenser cooling (-10°C glycol) to reflux |
Advanced Optimization: Microwave Irradiation
For researchers with access to microwave reactors (e.g., Anton Paar, CEM), reaction times can be reduced from hours to minutes.
-
Method: Route A (Sandmeyer) is not recommended for microwave due to gas evolution explosion risks.
-
Method: Route B (Chlorination) is ideal.
-
Conditions: 4-chloro-2-mercaptobenzothiazole +
(solvent/reagent). -
Settings: 140°C, 150W, 10 minutes .
-
Outcome: Yields typically improve to >90% due to uniform heating profiles preventing local hot-spots that cause tarring [6].
-
Quality Control: Impurity Profiling
When optimizing for time, you must monitor for "Speed-Induced Impurities."
Caption: Figure 2. Troubleshooting logic for common impurities identified by HPLC Relative Retention Time (RRT).
Frequently Asked Questions (FAQ)
Q1: Why is the 4-position chlorine causing such low yields compared to standard 2-chlorobenzothiazole synthesis?
A: The chlorine at C4 provides steric hindrance adjacent to the nitrogen atom and the C2 reaction center. In the Sandmeyer reaction, this blocks the approach of the chloride ion. In the chlorination of the thiol, it destabilizes the transition state. You must compensate by increasing the molar excess of your chlorinating agent (CuCl or
Q2: Can I use CuBr instead of CuCl to get the bromo-analogue and then swap it? A: Yes, but it is inefficient. The "Finkelstein-type" halogen exchange on a benzothiazole ring is sluggish. It is kinetically superior to install the desired halogen directly using the specific copper salt (CuCl for -Cl, CuBr for -Br) during the Sandmeyer step [2].
Q3: My product solidifies into a "rock" during workup. How do I handle this? A: 2,4-Dichlorobenzothiazole has a melting point around 40-50°C (isomer dependent). If it solidifies during extraction, keep your organic phase warm (40°C). Wash with warm brine. Crystallization from ethanol/water is the best purification method if the crude solidifies messily.
References
-
Sigma-Aldrich. 2-Amino-4-chlorobenzothiazole Product Sheet & Safety Data.[3] (Accessed 2023). Link
-
Master Organic Chemistry. The Sandmeyer Reaction: Mechanism and Optimization. (2018).[4] Link
-
BenchChem. Application Notes and Protocols for the Sandmeyer Reaction on Heterocyclic Amines. (2025).[1][5][6] Link
-
Moon, N. S.[2] (Eastman Kodak Co). Preparation of 2-chlorobenzothiazole.[2][7] U.S. Patent 2,469,697. (1949).[2] Link
-
ChemicalBook. Synthesis of 2-Chlorobenzothiazole: Catalytic Methods. (2023). Link
-
National Institutes of Health (PMC). Microwave-assisted synthesis of 2-aminobenzothiazole derivatives. (2021).[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. 2-アミノ-4-クロロベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize the formation of positional isomers
Technical Support Center: RegioControl Solutions Current Status: ● Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: #RC-2024-POS-ISO Subject: Strategies to Minimize Formation of Positional Isomers
Welcome to the RegioControl Support Center.
You have reached the Tier 3 Engineering Desk. We understand that positional isomers (regioisomers) are not just "impurities"—they represent wasted yield, difficult downstream purification (often requiring expensive chromatography), and potential regulatory roadblocks in drug substance development.
This guide is structured as a troubleshooting workflow. We do not offer generic advice; we provide engineered solutions to force thermodynamic or kinetic compliance.
Module 1: Electrophilic Aromatic Substitution (EAS)
Issue: “I am getting a mixture of ortho- and para- isomers, but I exclusively need the para- product.”
Root Cause Analysis: In EAS, activating groups (e.g., -OH, -NHAc, -R) direct incoming electrophiles to both ortho and para positions due to resonance stabilization of the arenium ion (Wheland intermediate). The ortho position is statistically favored (2 sites vs. 1), but the para position is sterically favored. When the substituent is not bulky enough, ortho contamination is inevitable.
The Solution: Steric Blocking Strategy (Reversible Sulfonation) To eliminate the ortho isomer, we must physically occupy that space with a temporary group that can be removed later.
Experimental Protocol: The Sulfonate Blocking Workflow
Objective: Synthesize a para-substituted arene by blocking the ortho position.
Phase A: Installation (Blocking)
-
Reagent: Fuming sulfuric acid (H₂SO₄ + SO₃).
-
Condition: Heat substrate to 100°C.
-
Validation Checkpoint: Perform TLC or LC-MS. You must confirm >98% conversion to the ortho-sulfonic acid. The bulky -SO₃H group prefers the position para to the activator, but if that is occupied or you are targeting a specific void, it will block the most accessible ortho site.
-
Note: If the activator is a phenol/aniline, the sulfonation usually occurs para to it first. If you need ortho-substitution relative to the activator, this strategy forces the electrophile to the remaining open ortho slot.
-
Phase B: Functionalization
-
Reaction: Perform your desired EAS (e.g., nitration, halogenation).[1]
-
Selectivity: The bulky -SO₃H group prevents attack at its adjacent positions.
-
Validation: Check LC-MS. The mass should correspond to [Substrate + Electrophile + SO₃H].
Phase C: Removal (Deblocking)
-
Reagent: Dilute aqueous H₂SO₄.
-
Condition: Steam distillation or reflux at 130–150°C (superheated steam).
-
Mechanism: Protodesulfonation. This is the reverse of Phase A, driven by entropy and the volatility of the product or removal of SO₃.
Visualization: Blocking Group Logic
Caption: Logic flow for implementing steric blocking groups to force regioselectivity in aromatic substitution.
Module 2: Ambident Nucleophiles (N- vs. O-Alkylation)
Issue: “I am alkylating a pyridone or amide and getting a mix of N-alkyl (desired) and O-alkyl (impurity) products.”
Root Cause Analysis: Ambident nucleophiles have two reactive centers.
-
N-center: Softer, more polarizable, kinetically controlled.
-
O-center: Harder, higher charge density, thermodynamically controlled (in some enolates) or favored by hard electrophiles.
The Solution: HSAB & Solvent Engineering We utilize Pearson’s Hard-Soft Acid-Base (HSAB) theory and solvent polarity to steer the reaction.
Troubleshooting Guide: Tuning the System
| Variable | To Favor N-Alkylation (Soft) | To Favor O-Alkylation (Hard) |
| Electrophile | Alkyl Iodides (Soft leaving group) | Alkyl Sulfonates/Triflates (Hard LG) |
| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (Alcohols) or Ethers (THF) |
| Counter-ion | Lithium ( | Silver ( |
| Temperature | Lower (Kinetic Control) | Higher (Thermodynamic Control) |
Experimental Protocol: Selective N-Alkylation of 2-Pyridone
-
Solvent: Use DMF or NMP. These solvents solvate cations well but leave the anion "naked" and reactive.
-
Base: Use
or . -
Electrophile: Use Methyl Iodide (MeI).
-
Self-Validating Step:
-
Take an aliquot at t=10 min.
-
Run NMR.[2] N-Me signal appears ~3.5 ppm; O-Me signal appears ~3.9 ppm.
-
Correction: If O-alkylation is observed >10%, switch solvent to a non-polar solvent (Toluene) with a phase transfer catalyst to shield the oxygen.
-
Visualization: Ambident Nucleophile Decision Tree
Caption: Decision matrix for selecting conditions based on HSAB theory for ambident nucleophiles.
Module 3: Transition Metal Catalysis (C-H Activation)
Issue: “My Palladium-catalyzed C-H activation is activating the C3 position, but I need C2.”
Root Cause Analysis: In C-H activation, regioselectivity is governed by the interplay between:
-
Electronic acidity of the C-H bond.
-
Steric environment of the catalyst.
-
Directing Groups (DG): Lewis basic groups that coordinate the metal.
The Solution: Ligand-Controlled Regiodivergence If you cannot change the substrate (DG), you must change the catalyst shape (Ligand).
Technical Insight: The Concerted Metallation-Deprotonation (CMD) Mechanism
For Pd(II) catalysis, the reaction proceeds via a CMD pathway.
-
Electron-deficient ligands (e.g., fluorinated phosphines) make the metal more electrophilic, favoring the most acidic C-H bond (Electronic Control).
-
Bulky ligands (e.g., Mesityl-carbenes) force the metal away from substituents (Steric Control).
Protocol: Ligand Screening for Regioselectivity
Do not screen randomly. Use a "Quadrant" approach.
-
Screen 1 (Sterics): Compare
(small) vs. (large).-
Observation: If
shifts selectivity to the less hindered position, your reaction is sterically controlled.
-
-
Screen 2 (Electronics): Compare XPhos vs.
.-
Observation: If electron-deficient ligands improve yield at the most acidic site, you are under electronic control.
-
-
The "Switch": To reverse selectivity, employ a Bifunctional Ligand or a Transient Directing Group (e.g., using an amino acid ligand that coordinates both the metal and the substrate via H-bonding).
Module 4: Thermodynamic vs. Kinetic Control
Issue: “The isomer ratio changes if I leave the reaction running overnight.”
Resolution: This indicates your product formation is reversible.
-
Kinetic Product: Forms fastest (lowest activation energy,
). usually at lower temperatures. -
Thermodynamic Product: Most stable (lowest ground state energy,
). Forms at higher temperatures or longer times.
Optimization Table
| Parameter | Kinetic Control Strategy | Thermodynamic Control Strategy |
| Temperature | -78°C to 0°C | Reflux (>80°C) |
| Time | Quench immediately upon consumption of SM | Extended reaction time (equilibration) |
| Reversibility | Irreversible steps (strong bases/nucleophiles) | Reversible steps (acid catalysis) |
| Example | 1,2-addition to enones | 1,4-addition to enones (Michael) |
References
-
Regioselectivity in Electrophilic Aromatic Substitution. LibreTexts Chemistry. [Link]
-
Competition Between N and O: Use of Diazine N-Oxides as a Test Case for the Marcus Theory Rationale for Ambident Reactivity. National Institutes of Health (PMC). [Link]
-
Ligand Controlled Regioselectivities in C–H Activation. ChemRxiv. [Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD. PubMed. [Link]
-
Unlocking regioselectivity: steric effects and conformational constraints. Chemical Science. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthetic Landscape of Dichlorobenzothiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Dichlorobenzothiazoles represent a critical structural motif in medicinal chemistry and materials science. Their utility as pharmaceutical intermediates, vulcanization accelerators, and functional dyes necessitates robust and efficient synthetic strategies. The placement of chlorine atoms on the benzothiazole scaffold significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making the selective synthesis of specific isomers a key challenge for chemists.
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing dichlorobenzothiazoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, empowering you to make informed decisions for your specific research and development needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of dichlorobenzothiazoles can be broadly categorized into three main approaches: the construction of the benzothiazole ring from pre-chlorinated precursors, the direct chlorination of a pre-formed benzothiazole scaffold, and the transformation of functional groups on the ring into chloro substituents. Each strategy offers a unique set of advantages concerning regioselectivity, substrate scope, and operational simplicity.
| Method Category | Starting Materials | Key Reagents | Typical Yields | Key Advantages | Major Limitations |
| 1. Cyclization of Dichloroanilines | Dichloroanilines | KSCN or NH₄SCN, Br₂ or NBS | 75-91%[1][2] | Excellent regiocontrol; readily available starting materials. | Use of hazardous reagents (e.g., liquid bromine); limited to 2-amino derivatives. |
| 2. Chlorination of Benzothiazole Precursors | Chloro-substituted 2-mercaptobenzothiazoles or benzothiazole | SO₂Cl₂, gaseous Cl₂, POCl₃[3][4] | 65-98%[3][4] | High yield for 2-position chlorination; direct route. | Direct chlorination of the benzene ring can lead to mixtures of isomers[5]. |
| 3. Deaminative Chlorination (Sandmeyer & Modern Alternatives) | Amino-chlorobenzothiazoles | NaNO₂, CuCl (Sandmeyer); Pyrylium salts, HCl (Modern)[6] | 54% (for a modern example)[6] | Access to substitution patterns not available otherwise. | Classical Sandmeyer can be hazardous (diazonium salts); may have lower yields than other methods.[6] |
Method 1: Cyclization of Dichloroanilines (Hugershoff-Type Synthesis)
This is arguably the most common and regioselective method for preparing 2-aminobenzothiazoles with chlorine substituents on the benzene ring. The strategy involves the in situ formation of a thiocyanate group on the aniline, followed by an intramolecular electrophilic cyclization onto the aromatic ring, driven by an oxidizing agent. This method's primary strength is that the final substitution pattern is explicitly defined by the choice of the starting dichloroaniline.
Mechanistic Rationale (Jacobsen-Hugershoff Reaction)
The reaction proceeds via the thiocyanation of the aromatic amine, typically using a source like potassium or ammonium thiocyanate. An oxidizing agent, classically liquid bromine or more recently N-bromosuccinimide (NBS), is then introduced. The oxidant facilitates the electrophilic cyclization of the sulfur atom onto the benzene ring, forming the thiazole heterocycle. The use of a specific dichloroaniline isomer ensures that the chlorine atoms are placed exactly where desired.
Caption: Classical pathway for the Sandmeyer reaction.
Trustworthiness & Safety: A Modern Alternative
While powerful, the classical Sandmeyer reaction involves thermally unstable and potentially explosive diazonium salt intermediates. Modern advancements have led to safer and more user-friendly protocols. A notable example is the deaminative chlorination using pyrylium salts, which avoids the isolation of diazonium intermediates and the use of stoichiometric transition metals. [6]
Experimental Protocol: Deaminative Chlorination of a Benzothiazole Derivative (Modern Approach)
[6] This protocol is conceptualized from the work of La-Vecchia, L., et al. (2021), demonstrating a safer alternative to the Sandmeyer reaction on a complex benzothiazole.
Materials:
-
Amino-substituted benzothiazole derivative (1.0 equiv)
-
2,4,6-triphenylpyrylium tetrafluoroborate (1.1 equiv)
-
tert-Butyl nitrite (3.0 equiv)
-
Hydrochloric acid (HCl) as the chloride source
-
Acetonitrile (solvent)
Procedure:
-
To a solution of the amino-substituted benzothiazole in acetonitrile, add the 2,4,6-triphenylpyrylium salt.
-
Add the chloride source (e.g., concentrated HCl).
-
Add tert-butyl nitrite dropwise to the mixture at room temperature.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Causality and Expertise: This modern method leverages a pyrylium reagent to activate the amino group, facilitating its conversion to a better leaving group upon reaction with the nitrite source. This in situ generation and reaction avoids the accumulation of hazardous diazonium salts, representing a significant process safety improvement over the classical Sandmeyer protocol. The yield for a complex benzothiazole derivative using this method was reported at 54%. [6]
Conclusion
The synthesis of dichlorobenzothiazoles can be approached from several distinct strategic directions.
-
For maximum regiochemical control and high yields of 2-amino derivatives, the cyclization of a corresponding dichloroaniline is the method of choice. Its primary drawback is the handling of hazardous reagents like bromine, although milder alternatives like NBS are available.
-
When a 2-chloro substituent is desired , starting from a 2-mercaptobenzothiazole precursor offers a direct and high-yielding route.
-
The deaminative chlorination route , especially with modern safety-conscious protocols, provides unparalleled access to unique isomers that may be inaccessible through other methods. While potentially lower-yielding, its strategic value in drug discovery and analogue synthesis is immense.
The optimal synthetic route will invariably depend on the target isomer, available starting materials, required scale, and the safety infrastructure in place. By understanding the mechanistic principles and practical trade-offs detailed in this guide, researchers can more effectively navigate the synthetic landscape to achieve their molecular targets.
References
-
PrepChem. Synthesis of 2-amino-6-chlorobenzothiazole. Available from: [Link]
-
PrepChem. Preparation of 2,6-dichlorobenzaldehyde. Available from: [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]
- Google Patents. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
-
SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Available from: [Link]
- Google Patents. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
-
Al-jubory, E.J., Al-Badrany, K.A., & Alkanosh, O.A. (2020). Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological. European Journal of Molecular & Clinical Medicine, 7(2), 1595-1605. Available from: [Link]
-
Bradshaw, T. D., et al. (2002). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Journal of medicinal chemistry, 45(7), 1477-1484. Available from: [Link]
-
La-Vecchia, L., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1215-1223. Available from: [Link]
-
Al-Obaidi, A. S. M. (2011). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 14(2), 64-71. Available from: [Link]
-
ACS Publications. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. Available from: [Link]
-
ResearchGate. Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Available from: [Link]
-
Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1331-1372. Available from: [Link]
-
ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]
-
Wikipedia. Jacobsen's catalyst. Available from: [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
SciSpace. The preparation and characterization of 2-amino-5,6-diehloro and 2-amino-6,7-dichlorobenzothiazole. Available from: [Link]
- Google Patents. ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES.
Sources
- 1. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 5. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
validation of 2,4-Dichlorobenzothiazole structure by X-ray crystallography
A Comparative Technical Guide for Structural Elucidation
Executive Summary: The Regioisomer Challenge
In the development of benzothiazole-based pharmacophores, the precise location of halogen substituents is critical for Structure-Activity Relationship (SAR) studies. 2,4-Dichlorobenzothiazole (2,4-DCBT) presents a specific structural ambiguity challenge. Standard synthesis routes (e.g., radical chlorination or cyclization of substituted anilines) often yield mixtures of 2,4- , 2,6- , and 4,7- isomers.
While NMR spectroscopy provides connectivity data, it often fails to unambiguously distinguish between isomers with similar coupling patterns in the presence of signal overlap or conformational averaging. Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute regiochemistry, bond lengths, and solid-state packing interactions (halogen bonding) required for regulatory submission.
Comparative Analysis: XRD vs. Spectroscopic Alternatives
The following table objectively compares SC-XRD against standard spectroscopic methods for validating 2,4-DCBT.
| Feature | SC-XRD (Gold Standard) | 1D/2D NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Magnetic Environment & Connectivity | Molecular Formula & Fragmentation |
| Regioisomer Certainty | 100% (Definitive) | 80-90% (Ambiguous without distinct NOE) | 0% (Cannot distinguish isomers) |
| Sample State | Single Crystal (Solid State) | Solution State | Gas/Ion Phase |
| Key Limitation | Requires high-quality crystal growth | Signal overlap; solvent effects | No structural connectivity info |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Seconds) |
| Regulatory Value | Required for API polymorph screening | Required for identity | Required for mass confirmation |
Why NMR is Insufficient for 2,4-DCBT
In 2,4-DCBT, the protons are located at positions 5, 6, and 7. This creates a contiguous 3-spin system (doublet-triplet-doublet).
-
The Trap: A 2,6-dichloro isomer would possess protons at 4, 5, and 7. While the coupling constants (
-values) differ (ortho vs. meta coupling), steric crowding or solvent broadening can obscure these fine details. X-ray crystallography bypasses this by directly imaging the electron density of the Chlorine atoms.
Strategic Validation Workflow
The following diagram outlines the decision logic for elevating a sample from "Proposed Structure" to "Validated Chemical Entity."
Figure 1: Decision matrix for structural validation. Note that high ambiguity in NMR necessitates the crystallization pathway.
Experimental Protocol: Self-Validating Systems
To ensure scientific integrity, the following protocol uses internal quality checks (R-factors, GoF) to validate the result.
Phase 1: Crystal Growth (The Critical Step)
-
Method: Slow Evaporation.
-
Solvent System: Ethanol:Dichloromethane (1:1 v/v). The DCM solubilizes the chlorinated aromatic, while ethanol acts as the antisolvent to promote nucleation.
-
Procedure: Dissolve 20 mg of 2,4-DCBT in 2 mL of solvent. Filter through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm and poke 3-4 pinholes. Store at 4°C to reduce thermal motion during nucleation.
-
Success Metric: Colorless block-like crystals (
mm) appear within 48-72 hours.
Phase 2: Data Collection & Refinement[1]
-
Radiation Source: Mo-K
( Å). Rationale: Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption effects caused by the heavy Chlorine atoms [1]. -
Temperature: 100 K (Cryostream). Rationale: Freezing the crystal reduces thermal ellipsoids, allowing precise location of the Chlorine atoms relative to the Benzothiazole ring.
-
Refinement Software: SHELXL (via OLEX2 interface).
Phase 3: Validation Metrics (The "Trust" Factors)
A valid structure must meet these criteria:
-
R1 Value (Reliability):
(5%). -
Goodness of Fit (GoF): Between 0.9 and 1.1.
-
Flack Parameter: Not applicable (molecule is achiral), but relevant if checking for chiral impurities in the lattice.
Structural Insights & Data Interpretation
Once the structure is solved, the X-ray data provides mechanistic insights that NMR cannot.
A. The "Lock" Mechanism: Halogen Bonding
In the solid state, 2,4-DCBT stabilizes via non-covalent interactions. The Chlorine at the C2 position is electron-deficient (sigma-hole) and often forms a Halogen Bond with the Nitrogen of a neighboring thiazole ring (
-
Significance: This interaction dictates the melting point and solubility profile of the drug substance [2].
B. Pi-Pi Stacking
The planar benzothiazole rings stack in parallel layers (centroid-centroid distance ~3.8 Å). This packing efficiency explains the compound's low solubility in water.
Figure 2: Schematic of intermolecular forces revealed by X-ray crystallography. The specific geometry of the Cl...N bond confirms the C2-positioning of the chlorine.
References
-
Sheldrick, G. M. (2008).[1][2] "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112-122.[2]
-
Cavallo, G., et al. (2016). "The Halogen Bond."[3][4] Chemical Reviews, 116(4), 2478–2601.
-
Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)."[5] Validation of Benzothiazole Derivatives.
-
PubChem. "2,4-Dichlorobenzothiazole Compound Summary."[6] National Library of Medicine.
Sources
Comparative Analysis of Substituted Benzothiazoles in Anticancer Pharmacotherapy
[1]
Executive Summary
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to naturally occurring purines. This guide provides a technical comparison of three distinct classes of substituted benzothiazoles: 2-Aryl Benzothiazoles , Benzothiazole-Urea Hybrids , and Benzothiazole-Tubulin Inhibitors .
Unlike generic reviews, this analysis focuses on the mechanism-based selectivity of these derivatives. We contrast the metabolic activation required for 2-aryl derivatives against the direct kinase inhibition of urea hybrids, providing researchers with actionable data for lead optimization.
Structural Classes & Comparative Analysis
Class A: 2-Aryl Benzothiazoles (The Bioactivatable Prodrugs)
Representative Compound: 5F-203 (Phortress) Primary Mechanism: DNA Adduct Formation via CYP1A1 Activation.
This class is unique because many derivatives act as prodrugs . They are not inherently cytotoxic but require bioactivation by the cytochrome P450 isoenzyme CYP1A1 .
-
Mechanism: The 2-(4-aminophenyl) group is hydroxylated to a hydroxylamine species, which undergoes sulfation or acetylation to form a reactive nitrenium ion. This ion covalently binds to DNA (typically at guanine residues), causing lethal DNA adducts.
-
Therapeutic Advantage: High selectivity for tumors overexpressing CYP1A1 (e.g., certain breast and ovarian cancers).
-
Limitation: Resistance mechanisms involving CYP2S1, which can deactivate the hydroxylamine intermediate back to the amine.
Class B: Benzothiazole-Urea Hybrids (The Kinase Inhibitors)
Representative Compound: Benzothiazole-1,2,3-triazole urea derivatives Primary Mechanism: ATP-Competitive Inhibition of EGFR/VEGFR.
Incorporating a urea linker creates a "hinge-binding" motif capable of interacting with the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs).
-
Mechanism: The urea moiety acts as a dual hydrogen bond donor/acceptor, stabilizing the compound within the kinase domain of EGFR or VEGFR-2. This blocks downstream signaling (Ras/Raf/MEK), leading to apoptosis.
-
Therapeutic Advantage: Direct activity independent of metabolic activation; broad-spectrum potential against EGFR-mutant cell lines (e.g., T47D, HCT-116).
Class C: 2-Phenylimidazo[2,1-b]benzothiazoles (The Tubulin Binders)
Representative Compound: Compound 3h (Stevens et al. series) Primary Mechanism: Microtubule Destabilization (Colchicine Site).
These fused tricyclic systems mimic the pharmacophore of Combretastatin A-4.
-
Mechanism: They bind to the colchicine site of
-tubulin, inhibiting polymerization. This prevents mitotic spindle formation, arresting cells in the G2/M phase and triggering caspase-dependent apoptosis.
Mechanistic Pathways (Visualized)
The following diagram illustrates the divergent signaling pathways triggered by these different substitutions.
Figure 1: Divergent mechanisms of action. Class A requires metabolic activation, while Classes B and C act as direct inhibitors.
Comparative Performance Data
The following table synthesizes potency data (IC50) from key literature sources. Note the nanomolar potency of Class A in specific cell lines versus the micromolar but broader activity of Class B.
| Class | Compound Example | Target | Cell Line | IC50 / GI50 | Key Feature |
| A | 5F-203 | DNA (via CYP1A1) | MCF-7 (Breast) | < 1 nM | Extreme potency; requires CYP1A1 expression.[1] |
| A | 5F-203 | DNA (via CYP1A1) | MDA-MB-435 | > 10 µM | Inactive in CYP1A1-deficient lines. |
| B | Benzothiazole-Urea (6b) | VEGFR-2 | HUVEC | 0.014 µM | Comparable to Sorafenib.[2] |
| B | Triazole-Hybrid (8a) | EGFR | T47D | 0.69 µM | Dual inhibition (EGFR + Cell Cycle). |
| C | Compound 3h | Tubulin | HeLa | 0.88 µM | Induces G2/M arrest similar to Combretastatin.[3] |
Experimental Protocols for Validation
To validate the specific mechanism of a new benzothiazole derivative, researchers must distinguish between direct cytotoxicity and tubulin interference.
Protocol A: Tubulin Polymerization Inhibition Assay
Objective: Determine if the compound acts as a Class C inhibitor (microtubule destabilizer). Principle: Tubulin polymerizes into microtubules in the presence of GTP, increasing light scattering or fluorescence (if using a DAPI-based reporter). Inhibitors prevent this increase.
-
Preparation: Thaw >99% pure tubulin (porcine brain source) on ice. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Basal Reading: Transfer 100 µL of tubulin solution to a 96-well plate pre-warmed to 37°C.
-
Treatment: Add test compounds (1–10 µM) or Control (Combretastatin A-4 at 2 µM). Include a solvent control (DMSO).
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin) or Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.
-
Analysis: Plot RFU/OD vs. Time. A flat line indicates inhibition; a sigmoidal curve indicates normal polymerization.
Protocol B: CYP1A1-Dependent Cytotoxicity Screen
Objective: Confirm Class A "prodrug" activity. Principle: Compare cytotoxicity in isogenic cell lines with and without CYP1A1 expression.
-
Cell Selection: Use MCF-7 (high CYP1A1) and MDA-MB-435 (low CYP1A1). Alternatively, use CHO cells transfected with human CYP1A1 vs. Wild Type.
-
Co-treatment Validation: Treat MCF-7 cells with the test compound +/-
-Naphthoflavone (a potent CYP1A1 inhibitor).[1] -
Readout: If the IC50 increases significantly (potency drops) in the presence of
-Naphthoflavone, the compound requires CYP1A1 bioactivation.
Experimental Workflow Diagram
Figure 2: Standardized screening workflow for benzothiazole derivatives.
References
-
Bradshaw, T. D., & Westwell, A. D. (2004). The search for anticancer drugs: the development of the novel antitumor agent 5F-203. Current Medicinal Chemistry, 11(8), 1009-1021. Link
-
Chua, M. S., et al. (2000). Role of CYP1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 673904) in human breast cancer cells. Cancer Research, 60(18), 5196-5203. Link
-
Saeed, S., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 15, 4567-4580. Link
-
Kamal, A., et al. (2012). 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization.[3] ChemMedChem, 7(2), 292-300. Link
-
El-Miligy, M. M., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 9(15), 17234–17255. Link
Sources
- 1. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to 2,4-Dichlorobenzothiazole Reference Standards: Sourcing, Qualification, and Analytical Validation
Executive Summary: The "Standard" Dilemma
In the development of benzothiazole-based pharmacophores and agrochemicals, 2,4-Dichlorobenzothiazole (2,4-DCBT) serves as a critical scaffold.[1] Its unique reactivity—specifically the lability of the C2-chlorine atom compared to the stable C4-chlorine—makes it a versatile intermediate but a challenging analyte.[1]
Unlike common commodity chemicals (e.g., caffeine or benzoic acid), 2,4-DCBT lacks widely available ISO 17034 Certified Reference Materials (CRMs) . Most commercially available sources are "Reagent Grade" (95–98% purity), which are insufficient for GMP release testing or quantitative impurity profiling without further qualification.
This guide provides a strategic framework for bridging the gap between a commercial reagent and a validated reference standard , ensuring your analytical data withstands regulatory scrutiny.
Technical Deep Dive: The Chemistry of Instability
To validate a standard, one must understand its degradation pathways. 2,4-DCBT (CAS: 3622-30-8) contains two chlorine substituents with vastly different electronic environments.[1]
-
Position 2 (C-Cl): Located between the sulfur and nitrogen atoms, this position is highly electrophilic. It is susceptible to Nucleophilic Aromatic Substitution (SnAr) .
-
Position 4 (C-Cl): Located on the benzene ring.[1] This bond is robust and generally stable under standard analytical conditions.
Implication for Analysis: Analytical methods must avoid basic mobile phases.[1] Diluents should be aprotic (e.g., Acetonitrile) or acidified to suppress hydrolysis.
Comparative Analysis: Selecting the Right Standard
When a specific ISO 17034 CRM is unavailable, the laboratory must "qualify" a material. Below is a comparison of the three tiers of material quality available for 2,4-DCBT.
Table 1: Hierarchy of Reference Material Integrity
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Secondary Standard (Traceable) | Tier 3: Reagent Grade (Commercial) |
| Availability | Rare/Non-existent for 2,4-DCBT | Custom Synthesis / In-house Qualified | High (Sigma, Combi-Blocks, Enamine) |
| Purity Assignment | Mass Balance (100% - impurities) | Assayed against Tier 1 or Mass Balance | "Area %" (usually HPLC-UV only) |
| Traceability | SI Units (NIST/BIPM) | Traceable to Primary Standard | Internal Manufacturer Lot |
| Uncertainty | Explicitly calculated ( | Estimated | Unknown |
| Suitability | Release Testing, Calibrator | Routine QC, Stability Studies | Synthesis Starting Material ONLY |
| Cost | High ( | Moderate ( | Low ($) |
Critical Insight: Do not use Tier 3 materials for quantitative assay validation. A 98% "Area %" purity could actually be 90% "Weight/Weight" purity due to invisible salts, water, or solvent residues.
Strategic Workflow: The "Gold Standard" Qualification Protocol
Since you likely cannot buy a Tier 1 standard for 2,4-DCBT, you must create a Tier 2 Qualified Standard from Tier 3 material. This process is known as Mass Balance Characterization .[1]
Diagram 1: The Standard Qualification Workflow
Caption: A self-validating workflow to convert reagent-grade 2,4-DCBT into a qualified reference standard using the Mass Balance approach.
Experimental Protocol: Analytical Validation
This protocol uses Reversed-Phase HPLC (RP-HPLC) .[1] It is designed to be robust against the specific instability of the C2-chlorine.
Methodology: HPLC-UV for 2,4-Dichlorobenzothiazole
Objective: To assay 2,4-DCBT with specificity, separating it from potential hydrolysis products (2-hydroxy derivatives) and synthesis precursors (2,4-dichloroaniline).
1. Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
. -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the C2-Cl bond).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0 min: 80% A / 20% B
-
15 min: 10% A / 90% B (Hold 5 min)
-
20.1 min: 80% A / 20% B (Re-equilibrate)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 272 nm (Characteristic Benzothiazole
transition). -
Temperature:
.
2. Standard Preparation (Crucial Step)
-
Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content prevents precipitation; low water content minimizes hydrolysis risk.
-
Stock Solution: Weigh accurately 10.0 mg of Qualified 2,4-DCBT into a 10 mL volumetric flask. Dissolve in 100% ACN first, then make up to volume with diluent.
-
Storage: Amber glass vials at
. Stable for 7 days (verify stability experimentally).
3. System Suitability Criteria
-
Tailing Factor:
.[1] -
Precision (RSD):
for 6 replicate injections. -
Resolution:
between 2,4-DCBT and its nearest impurity (likely 2,4-dichlorobenzothiazole isomer or hydrolysis product).
Diagram 2: Analytical Logic & Troubleshooting
Caption: Chromatographic separation logic. Note that basic pH or aqueous storage causes the appearance of the early-eluting hydrolysis peak (Peak B).
References & Authority
-
ISO 17034:2016. General requirements for the competence of reference material producers.[4][5][6] International Organization for Standardization.[1][4][5] Link
-
Relevance: Defines the hierarchy of reference materials and the requirements for a "Certified" standard.
-
-
PubChem Compound Summary: 2,4-Dichlorobenzothiazole. National Center for Biotechnology Information (2023).[1] PubChem CID 77177.[1][7] Link[7]
-
BenchChem Analytical Guides. Comparative Guide to Analytical Method Validation for Benzothiazole Derivatives.Link
-
Relevance: General HPLC conditions for benzothiazole scaffolds (C18, Acidic Mobile Phase).
-
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
-
Relevance: The regulatory framework for validating the HPLC method described above.[8]
-
-
Sigma-Aldrich (Merck). Product Specification: 2,4-Dichlorobenzothiazole (CAS 3622-30-8).[1]Link
-
Relevance: Source for commercial "Reagent Grade" specifications used as the starting point for qualification.
-
Disclaimer
This guide is for educational and research purposes. All qualification of reference standards must be performed under the user's internal Quality Management System (QMS) and Standard Operating Procedures (SOPs).
Sources
- 1. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. info.degrandson.com [info.degrandson.com]
- 3. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 6. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 7. 2,4-Dichlorobenzothiazole | C7H3Cl2NS | CID 77177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2,4-Dichlorobenzothiazole: An Evaluation of Reported Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzothiazole is a key intermediate in the synthesis of various biologically active compounds and functional materials. Its efficient synthesis is of paramount importance for researchers in medicinal chemistry and materials science. This guide provides a comprehensive comparison of the most commonly reported synthetic routes to 2,4-Dichlorobenzothiazole, with a focus on reported yields, reaction conditions, and the underlying chemical principles. We will delve into two primary strategies: the Sandmeyer reaction of 2-amino-4-chlorobenzothiazole and the direct chlorination of 4-chloro-2-mercaptobenzothiazole.
Synthetic Strategies: A Comparative Overview
The synthesis of 2,4-Dichlorobenzothiazole predominantly follows two pathways, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Route A: The Sandmeyer Reaction of 2-Amino-4-chlorobenzothiazole
This classical approach involves the diazotization of the amino group of 2-amino-4-chlorobenzothiazole, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion. This method is a staple in aromatic chemistry for the introduction of a variety of functional groups.[1][2]
Causality Behind Experimental Choices: The Sandmeyer reaction is a robust and well-established method for the conversion of aromatic amines to halides.[1][2] The low temperature of the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride acts as a catalyst to facilitate the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent chlorine transfer. The use of a strong acid like hydrochloric acid is essential for the in situ generation of nitrous acid from sodium nitrite and to maintain the stability of the diazonium salt.
Route B: Chlorination of 4-Chloro-2-mercaptobenzothiazole
This alternative route utilizes a 4-chloro-2-mercaptobenzothiazole precursor, where the mercapto group at the 2-position is converted to a chloro group using a suitable chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂).[3]
Causality Behind Experimental Choices: The conversion of a mercapto group to a chloro group is a direct and often high-yielding transformation. Sulfuryl chloride is a powerful chlorinating agent that readily reacts with the sulfur atom. The reaction mechanism is believed to proceed through a sulfenyl chloride intermediate. Recent studies have shown that the addition of a small amount of water can significantly improve the reproducibility and yield of this reaction, likely by generating acidic species in situ that catalyze the reaction.[3]
Quantitative Comparison of Synthetic Routes
The following table summarizes the key parameters and reported yields for the two primary synthetic routes to 2,4-Dichlorobenzothiazole.
| Feature | Route A: Sandmeyer Reaction | Route B: Chlorination of Mercaptan |
| Starting Material | 2-Amino-4-chlorobenzothiazole | 4-Chloro-2-mercaptobenzothiazole |
| Key Reagents | NaNO₂, HCl, CuCl | SO₂Cl₂ |
| Reaction Temperature | 0-5 °C (Diazotization), RT to 60 °C (Sandmeyer) | Room Temperature |
| Reported Yield | ≥ 80%[1] | High to Excellent[3] |
| Key Advantages | Well-established, reliable for various substrates. | Milder reaction conditions, potentially higher yields. |
| Potential Challenges | Handling of unstable diazonium salts, potential side reactions. | Use of corrosive and moisture-sensitive sulfuryl chloride. |
Experimental Protocols
Protocol for Route A: Sandmeyer Reaction of 2-Amino-4-chlorobenzothiazole
Step 1: Diazotization
-
Suspend 2-amino-4-chlorobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[1]
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 2,4-Dichlorobenzothiazole.
Protocol for Route B: Chlorination of 4-Chloro-2-mercaptobenzothiazole
-
Suspend 4-chloro-2-mercaptobenzothiazole (1 equivalent) in an inert solvent such as dichloromethane or chloroform.
-
Slowly add sulfuryl chloride (1.1 to 1.5 equivalents) to the suspension at room temperature with stirring.
-
Stir the reaction mixture for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a dilute solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and brine, and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 2,4-Dichlorobenzothiazole.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two main synthetic routes to 2,4-Dichlorobenzothiazole.
Caption: Comparative workflow of the two primary synthetic routes to 2,4-Dichlorobenzothiazole.
Conclusion
Both the Sandmeyer reaction of 2-amino-4-chlorobenzothiazole and the direct chlorination of 4-chloro-2-mercaptobenzothiazole represent viable and high-yielding methods for the synthesis of 2,4-Dichlorobenzothiazole. The choice between these two routes will largely be dictated by the availability and cost of the starting materials, as well as the specific experimental capabilities of the laboratory. The Sandmeyer reaction is a more traditional and widely documented method, while the direct chlorination of the mercaptan offers a potentially more streamlined process with milder conditions. Researchers should carefully consider the factors outlined in this guide to select the most appropriate synthetic strategy for their needs.
References
- Process for the preparation of 4-chloro-2-hydroxybenzothiazole. (1975). U.S. Patent No. 3,888,871.
- Process for the preparation of 2-aminobenzothiazoles. (1994). U.S. Patent No. 5,374,737.
- Process for the preparation of halogen-substituted 2-aminobenzothiazoles. (1986). U.S. Patent No. 4,563,533.
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]
- Preparation of 2-chlorobenzothiazole. (1949). U.S. Patent No. 2,469,697.
-
Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (2016). Journal of Hazardous Materials. [Link]
-
A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. (2005). Journal of Heterocyclic Chemistry. [Link]
Sources
Benchmarking the Stability of 2,4-Dichlorobenzothiazole Against Heterocyclic Analogs
Executive Summary
2,4-Dichlorobenzothiazole (2,4-DCBT) presents a unique stability profile defined by the interplay between the labile C2-chlorine and the electronic activation provided by the C4-chlorine substituent. While the benzothiazole scaffold is generally robust, the introduction of halogen atoms at the 2- and 4-positions significantly alters its hydrolytic and metabolic susceptibility.
Key Benchmarking Insight:
2,4-DCBT exhibits lower hydrolytic stability than unsubstituted 2-chlorobenzothiazole (2-CBT) but higher stability than its oxygen-containing isostere, 2-chlorobenzoxazole. In metabolic systems (liver microsomes), the C4-chlorine blocks a common site of hydroxylation (C4), potentially increasing half-life (
This guide outlines the mechanistic rationale and provides self-validating experimental protocols to benchmark 2,4-DCBT against industry standards.
Chemical Stability Benchmarking: Hydrolysis & Solvolysis
The primary stability concern for 2,4-DCBT is nucleophilic aromatic substitution (
The Comparator Landscape
To objectively assess stability, 2,4-DCBT must be benchmarked against these standards:
| Compound | Structure Type | Predicted Reactivity (Hydrolysis) | Rationale |
| 2-Chlorobenzoxazole | Bioisostere | High (Least Stable) | Oxygen is more electronegative than Sulfur, making C2 highly electrophilic. |
| 2,4-Dichlorobenzothiazole | Target | Moderate-High | C4-Cl activates C2 via -I effect; C2-Cl is a good leaving group. |
| 2-Chlorobenzothiazole | Analog | Moderate | Standard reference; lacks C4 activation. |
| 2,4-Dichloropyrimidine | Distant Analog | Variable | Highly reactive C4 position; useful for cross-class reactivity checks. |
Mechanistic Pathway & Visualization
The following diagram illustrates the critical degradation pathways and the electronic influence of the C4 substituent.
Figure 1: Mechanistic pathway of 2,4-DCBT hydrolysis. The C4-Cl substituent activates the C2 position electronically while providing steric influence against larger nucleophiles.
Experimental Protocol: Hydrolytic Stability Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Phosphate Buffer (pH 7.4, 50 mM)
-
Acidic Buffer (pH 2.0, 50 mM HCl/KCl)
-
Acetonitrile (HPLC grade)
-
Internal Standard: Benzophenone (chemically inert)
Protocol:
-
Stock Preparation: Prepare 10 mM stock solutions of 2,4-DCBT and 2-chlorobenzothiazole in acetonitrile.
-
Initiation: Spike the stock solution into the respective buffer (pre-warmed to 37°C) to a final concentration of 50 µM (0.5% ACN final).
-
Sampling: Aliquot 100 µL samples at
minutes. -
Quenching: Immediately add 100 µL cold acetonitrile containing the Internal Standard.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Calculation: Plot
vs. time. The slope is .
Validation Criteria:
-
The plot must be linear (
) for first-order kinetics. -
Mass balance should be monitored; the appearance of the 2-hydroxy metabolite must correlate with parent loss.
Metabolic Stability Benchmarking (Microsomal)
While chemical hydrolysis dominates shelf-life concerns, metabolic stability determines in vivo utility. The 2,4-DCBT scaffold faces two primary metabolic risks:
-
Oxidative Dechlorination/Hydrolysis: Enzymatic attack at C2.
-
Ring Hydroxylation: Typically occurs at electron-rich positions.
Hypothesis: The chlorine at C4 blocks a potential hydroxylation site (C4 is a common "soft spot" in benzothiazoles). However, the increased lipophilicity (
Experimental Protocol: Liver Microsome Stability
Objective: Compare Intrinsic Clearance (
System:
-
Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
Workflow:
-
Incubation: Incubate test compounds (1 µM) at 37°C.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Termination: Add ice-cold acetonitrile with internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.
Data Interpretation:
Benchmarking Decision Matrix:
| Result ( | Classification | Implication for 2,4-DCBT |
| < 15 µL/min/mg | High Stability | C4-Cl successfully blocks metabolism; C2-Cl is stable to enzymatic hydrolysis. |
| 15 - 50 µL/min/mg | Moderate | Typical turnover; likely hydroxylation at C5/C6 or S-oxidation. |
| > 50 µL/min/mg | Low Stability | Rapid oxidative dechlorination at C2. |
Synthesis & Handling Implications
The stability profile directly dictates the synthesis conditions for derivatives.
-
Avoid: Strong aqueous bases (NaOH/KOH) at high temperatures, which will rapidly hydrolyze the C2-Cl.
-
Preferred: Use anhydrous bases (e.g.,
, , or tertiary amines) in aprotic solvents (DMF, THF) for nucleophilic substitutions. -
Storage: Store under inert gas at -20°C to prevent moisture-induced hydrolysis.
Workflow for Derivative Synthesis (Stability-Aware)
Figure 2: Decision tree for synthesizing derivatives from 2,4-DCBT to avoid degradation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77177, 2,4-Dichlorobenzothiazole. [Link]
-
ResearchGate. Hydrolysis kinetics for 2-chloropyridine and related heterocycles. (Methodological reference for hydrolysis assays). [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link][2][3][4]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2,4-Dichlorobenzothiazole
Introduction: The Analytical Imperative for 2,4-Dichlorobenzothiazole
2,4-Dichlorobenzothiazole is a halogenated heterocyclic compound. Like other substituted benzothiazoles, it may find applications in various industrial processes, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Given the biological activity often associated with benzothiazole derivatives, the ability to accurately and reliably quantify 2,4-Dichlorobenzothiazole in various matrices is paramount for quality control, safety assessment, and regulatory compliance.
This guide provides a comprehensive comparison of two robust, yet fundamentally different, analytical approaches for the quantification of 2,4-Dichlorobenzothiazole: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is not a rigid protocol but a framework designed to empower researchers, scientists, and drug development professionals to design and execute a thorough method validation, grounded in the principles of scientific integrity and regulatory expectations.
Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation
The objective of any analytical method validation is to demonstrate, through rigorous experimental evidence, that the method is "fit for its intended purpose".[1] This principle is enshrined in the guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2] A validated method provides assurance that the results generated are accurate, reliable, and reproducible.
The core performance characteristics that must be evaluated are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of the test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
The relationship and workflow of these validation parameters can be visualized as follows:
Caption: A workflow diagram illustrating the key stages and parameters in analytical method validation.
Pillar 2: A Comparative Analysis of HPLC-UV and GC-MS for 2,4-Dichlorobenzothiazole Quantification
The choice between HPLC-UV and GC-MS is a critical one, driven by the analyte's properties and the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
-
HPLC-UV is a robust and widely accessible technique suitable for non-volatile or thermally labile compounds.[9] For 2,4-Dichlorobenzothiazole, its aromatic structure suggests strong UV absorbance, making this a viable detection method.
-
GC-MS offers exceptional selectivity and sensitivity, particularly when operated in Selected Ion Monitoring (SIM) mode.[2] It is ideal for volatile and thermally stable compounds. The chlorinated nature of the target analyte makes it a good candidate for GC analysis, and the mass spectrometer provides definitive identification.[10]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality Behind Experimental Choices: A reversed-phase (RP) HPLC method is the logical starting point.[11] The non-polar nature of 2,4-Dichlorobenzothiazole lends itself well to retention on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with RP chromatography and its transparency in the UV range. A mild acidic modifier like phosphoric or formic acid is often used to ensure consistent peak shapes by suppressing the ionization of any residual silanols on the column.[12]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning a standard solution of 2,4-Dichlorobenzothiazole (e.g., ~280 nm).
-
Injection Volume: 10 µL.
2. Validation Experiments:
-
Specificity/Selectivity:
-
Procedure: Analyze a blank (matrix without analyte), a placebo (formulation without active ingredient, if applicable), a standard solution of 2,4-Dichlorobenzothiazole, and a sample spiked with known related substances or potential impurities.
-
Rationale: This confirms that no other components in the sample matrix co-elute with the analyte peak, ensuring the signal is solely from 2,4-Dichlorobenzothiazole.[3] If a PDA detector is used, peak purity analysis should be performed.
-
Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank and placebo chromatograms. Resolution between the analyte and the closest eluting peak should be >2.
-
-
Linearity and Range:
-
Procedure: Prepare a series of at least five standard solutions of 2,4-Dichlorobenzothiazole spanning the expected concentration range (e.g., 80% to 120% of the target concentration for an assay).[4] Inject each standard in triplicate.
-
Rationale: This demonstrates a proportional relationship between the detector response (peak area) and the analyte concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot should be ≥ 0.999. The y-intercept should be minimal.
-
-
Accuracy:
-
Procedure: Analyze, in triplicate, samples spiked with known concentrations of 2,4-Dichlorobenzothiazole at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Rationale: This measures the closeness of the experimental value to the true value.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Rationale: This demonstrates the method's ability to produce consistent results under various conditions.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
LOD & LOQ:
-
Procedure: Determine based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration (typically S/N of 3:1 for LOD and 10:1 for LOQ), or from the standard deviation of the response and the slope of the calibration curve.
-
Rationale: This establishes the lower limits of the method's capabilities.
-
Acceptance Criteria: The determined LOQ must be demonstrated to have acceptable precision and accuracy.
-
-
Robustness:
-
Procedure: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Rationale: This demonstrates the method's reliability during normal usage when minor variations in operating conditions may occur.[8]
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is a powerful alternative, especially if high sensitivity and specificity are required. The volatility of 2,4-Dichlorobenzothiazole makes it suitable for GC analysis. A non-polar capillary column, such as one with a 5% phenyl polysiloxane phase, is a good general-purpose choice for separating a wide range of organic compounds. The mass spectrometer provides an extra dimension of confirmation, making the method highly specific.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 270°C, splitless mode.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Choose 3-4 characteristic ions from the mass spectrum of 2,4-Dichlorobenzothiazole (e.g., the molecular ion and major fragment ions).
2. Validation Experiments:
The validation experiments for GC-MS follow the same principles as for HPLC-UV, with some key differences in execution and rationale:
-
Specificity/Selectivity:
-
Procedure: Analyze a blank, a placebo, and a spiked sample.
-
Rationale: In GC-MS, specificity is inherently high. It is demonstrated by the absence of interfering peaks at the retention time of the analyte for the selected ions being monitored. The ratio of the quantifier to qualifier ions should also be consistent between the standard and the sample.
-
Acceptance Criteria: No significant peaks at the analyte's retention time in the blank. The ion ratio in the sample must be within ±20% of the standard's ion ratio.
-
-
Linearity, Range, Accuracy, and Precision:
-
Procedure: The procedures are analogous to the HPLC method, using peak area from the quantifier ion for calculations.
-
Acceptance Criteria: The same criteria as for the HPLC-UV method are generally applied (r² ≥ 0.999, recovery 98.0-102.0%, RSD ≤ 2.0%).
-
-
LOD & LOQ:
-
Procedure: Determined as with HPLC, often based on the S/N of the quantifier ion.
-
Rationale: Due to the low background noise in SIM mode, GC-MS can often achieve significantly lower LOD and LOQ values than HPLC-UV.
-
Acceptance Criteria: The LOQ must be proven to be quantifiable with acceptable precision and accuracy.
-
-
Robustness:
-
Procedure: Deliberately vary parameters such as injector temperature (±5°C), oven ramp rate (±10%), and carrier gas flow rate (±10%).
-
Rationale: Ensures the method is reliable despite minor variations in GC parameters.
-
Acceptance Criteria: System suitability (retention time, peak shape) and quantitative results should not be significantly affected.
-
Pillar 3: Data-Driven Comparison and Method Selection
To provide an objective comparison, the following tables summarize hypothetical but realistic validation data for the two proposed methods.
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method | Rationale for Performance |
| Specificity | Resolution > 2 from nearest impurity. Peak Purity > 99.5%. | Confirmed by retention time and consistent ion ratio. No interferences in SIM mode. | GC-MS is inherently more specific due to the mass filtering step. |
| Linearity (r²) | 0.9995 | 0.9998 | Both methods show excellent linearity. |
| Range | 1 - 150 µg/mL | 0.01 - 25 µg/mL | GC-MS typically offers a wider dynamic range, especially at the lower end. |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.1 ± 0.9% | Both methods are highly accurate. |
| Precision (RSD) | Repeatability: 0.8%Intermediate: 1.3% | Repeatability: 0.6%Intermediate: 1.1% | Both methods are highly precise, with GC-MS showing slightly less variability. |
| LOD | 0.3 µg/mL | 0.003 µg/mL (3 ng/mL) | The low background of SIM mode gives GC-MS a significant sensitivity advantage. |
| LOQ | 1.0 µg/mL | 0.01 µg/mL (10 ng/mL) | The superior sensitivity of GC-MS translates to a much lower limit of quantitation. |
| Robustness | Passed | Passed | Both methods, when properly developed, can be robust. |
Table 2: Summary of System Suitability Test (SST) Results
| SST Parameter | HPLC-UV Acceptance Criteria | HPLC-UV Result | GC-MS Acceptance Criteria | GC-MS Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 8500 | N > 20000 | 110000 |
| RSD of 6 Injections | ≤ 1.0% | 0.5% | ≤ 1.0% | 0.4% |
digraph "Validation_Parameters_Interrelation" { graph [fontname="Verdana", fontsize=10, layout=neato, splines=true]; node [shape=ellipse, style=filled, fontname="Verdana", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Verdana", fontsize=9, color="#5F6368", len=2.0];center [label="Fit-for-Purpose\nMethod", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];
Specificity [label="Specificity", pos="0,2!", fillcolor="#4285F4"]; Accuracy [label="Accuracy", pos="2,0!", fillcolor="#4285F4"]; Precision [label="Precision", pos="0,-2!", fillcolor="#4285F4"]; Linearity [label="Linearity", pos="-2,0!", fillcolor="#4285F4"]; Robustness [label="Robustness", pos="1.5,1.5!", fillcolor="#FBBC05"]; LOD_LOQ [label="LOD/LOQ", pos="-1.5,-1.5!", fillcolor="#EA4335"];
center -> Specificity; center -> Accuracy; center -> Precision; center -> Linearity; center -> Robustness; center -> LOD_LOQ;
Accuracy -> Precision [style=dashed]; Precision -> Accuracy [style=dashed]; Linearity -> Accuracy [style=dashed]; Linearity -> Precision [style=dashed]; LOD_LOQ -> Linearity [style=dashed]; }
Caption: The interrelation of core validation parameters, all contributing to a fit-for-purpose method.
Conclusion and Method Selection
Both HPLC-UV and GC-MS can be validated to provide accurate, precise, and reliable methods for the quantification of 2,4-Dichlorobenzothiazole. The choice between them is dictated by the analytical objective.
-
Choose HPLC-UV for:
-
Routine quality control of bulk materials or formulated products where concentration levels are relatively high.
-
When rapid analysis is needed and the sample matrix is relatively clean.
-
When MS instrumentation is not available.
-
-
Choose GC-MS for:
-
Trace-level analysis, such as impurity testing or environmental monitoring.
-
Analysis in complex matrices where the high selectivity of MS is required to eliminate interferences.
-
When definitive confirmation of the analyte's identity is required.
-
Ultimately, the responsibility lies with the analytical scientist to select the appropriate technique and rigorously validate it against predefined acceptance criteria, ensuring that the generated data is trustworthy and defensible. This guide provides the framework and scientific rationale to achieve that goal.
References
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SIELC Technologies. (n.d.). Separation of 4-Chloro-2-(2,3-dichlorophenoxy)benzothiazole on Newcrom R1 HPLC column. Retrieved February 8, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved February 8, 2026, from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved February 8, 2026, from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
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Development and Validation of HPLC Method for Estimation of Some Active Analytes in Combined Dosage form an Application to In-vitro Dissolution Studies. (2023). Impactfactor. Retrieved February 8, 2026, from [Link]
-
Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]
-
Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. (2024). Plymouth Electronic Archive and Research Library. Retrieved February 8, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved February 8, 2026, from [Link]
-
Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004). PubMed. Retrieved February 8, 2026, from [Link]
-
Analysis of Chlorinated Pesticides by GC/MS. (n.d.). cromlab-instruments.es. Retrieved February 8, 2026, from [Link]
-
Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 8, 2026, from [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists. Retrieved February 8, 2026, from [Link]
-
Accuracy and Precision - What's The Difference? (n.d.). SCION Instruments. Retrieved February 8, 2026, from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved February 8, 2026, from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 8, 2026, from [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist. Reviews, 29(Suppl 1), S49–S52. Retrieved from [Link]
-
ICH Q2(R2): Validation of Analytical Procedures. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. (2022). SciSpace. Retrieved February 8, 2026, from [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). MPL Lösungsfabrik. Retrieved February 8, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved February 8, 2026, from [Link]
-
Key aspects of analytical method validation and linearity evaluation. (2008). ResearchGate. Retrieved February 8, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved February 8, 2026, from [Link]
-
Swartz, M. E., & Krull, I. S. (2010). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved February 8, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved February 8, 2026, from [Link]
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Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager. Retrieved February 8, 2026, from [Link]
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Pillai, K. S. (2024). Linear understanding of linearity of analytical method validation. Pharmabiz.com. Retrieved February 8, 2026, from [Link]
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Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Methods for the determination of limit of detection and limit of quantitation of the analytical methods. (2015). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Why a robust method is essential in pharmaceutical analysis. (n.d.). Chromatography Today. Retrieved February 8, 2026, from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved February 8, 2026, from [Link]
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The Limit of Detection. (n.d.). LCGC International. Retrieved February 8, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube. Retrieved February 8, 2026, from [Link]
-
What is the range of an analytical method? (2018). MPL Lösungsfabrik. Retrieved February 8, 2026, from [Link]
-
Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. (2000). PubMed. Retrieved February 8, 2026, from [Link]
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What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group. Retrieved February 8, 2026, from [Link]
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Accuracy and Precision in Analytical Chemistry. (n.d.). Technology Networks. Retrieved February 8, 2026, from [Link]
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Robustness in Analytical Methods Outlined. (2007). Pharmaceutical Technology. Retrieved February 8, 2026, from [Link]
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Limit of detection, limit of quantification and limit of blank. (n.d.). EFLM. Retrieved February 8, 2026, from [Link]
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Method Validation Linearity and range. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 8, 2026, from [Link]
-
Analytical Method Robustness. (2025). Fashion Sustainability Directory. Retrieved February 8, 2026, from [Link]
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- 12. cromlab-instruments.es [cromlab-instruments.es]
Safety Operating Guide
Personal protective equipment for handling 2,4-Dichlorobenzothiazole
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 2,4-Dichlorobenzothiazole. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each recommendation.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This foundational knowledge informs every aspect of the handling procedure, from the selection of personal protective equipment (PPE) to the development of emergency response plans.
GHS Hazard Profile of 2,4-Dichlorobenzothiazole
2,4-Dichlorobenzothiazole is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1] This classification is our primary source of information for determining the necessary safety precautions.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |
These classifications indicate that 2,4-Dichlorobenzothiazole can cause significant harm through multiple routes of exposure. Therefore, a multi-faceted approach to PPE is required to create a comprehensive barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that depends on the specific tasks being performed and the associated risks of exposure. The following recommendations are based on the known hazards of 2,4-Dichlorobenzothiazole.
Eye and Face Protection: The First Line of Defense
Given that 2,4-Dichlorobenzothiazole causes serious eye irritation (H319), robust eye and face protection is mandatory.[1]
-
Chemical Splash Goggles: These should be worn at all times when handling 2,4-Dichlorobenzothiazole, even when working in a fume hood. Goggles provide a seal around the eyes, offering protection from splashes, mists, and vapors that safety glasses do not.
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions, a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Irritation
With a classification of H315 "Causes skin irritation," preventing skin contact is a critical aspect of safe handling.[1]
-
Gloves:
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Do not reuse disposable gloves. If a glove comes into contact with 2,4-Dichlorobenzothiazole, it should be removed immediately and disposed of as hazardous waste.
-
Laboratory Coat: A long-sleeved laboratory coat is required to protect the arms and torso from accidental splashes. For tasks with a higher risk of significant skin exposure, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation Hazards
The H335 classification, "May cause respiratory irritation," dictates that this compound should be handled in a manner that prevents inhalation of its dust or vapors.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls. All work with 2,4-Dichlorobenzothiazole should be conducted in a certified chemical fume hood.
-
Respirators: If work must be performed outside of a fume hood, or if there is a risk of the fume hood failing, a NIOSH-approved respirator is required. The type of respirator will depend on the concentration of the chemical in the air. For most laboratory-scale operations, an air-purifying respirator with organic vapor cartridges and a particulate pre-filter would be appropriate. A proper fit test and training are required before using any respirator.
Operational Plan: From Preparation to Execution
A well-defined operational plan ensures that all safety measures are in place before work begins.
Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Although a specific SDS for 2,4-Dichlorobenzothiazole is not widely available, review the GHS data and information for structurally similar compounds.[1][2]
-
Designate a Work Area: All work with 2,4-Dichlorobenzothiazole should be performed in a designated area within a chemical fume hood.
-
Assemble all necessary PPE: Ensure that all required PPE is available, in good condition, and fits properly.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Work in a Fume Hood: Conduct all manipulations of 2,4-Dichlorobenzothiazole inside a certified chemical fume hood.
-
Avoid Creating Dust: If working with a solid form of the chemical, handle it carefully to avoid generating dust.
-
Keep Containers Closed: Keep all containers of 2,4-Dichlorobenzothiazole tightly sealed when not in use.
-
Clean Up Spills Immediately: In the event of a spill, follow the emergency procedures outlined below.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it properly.
Emergency Response: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is essential.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spills
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert Others: Inform your supervisor and colleagues of the spill.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all materials as hazardous waste.
Disposal Plan: Responsible Stewardship
All waste containing 2,4-Dichlorobenzothiazole, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Segregate Waste: Keep all 2,4-Dichlorobenzothiazole waste separate from other waste streams.
-
Use Labeled, Sealed Containers: Store all hazardous waste in clearly labeled, sealed containers.
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. Do not pour any 2,4-Dichlorobenzothiazole waste down the drain.
Visualizing Safety: Workflows for Preparedness
To further clarify these procedures, the following diagrams illustrate the decision-making processes for PPE selection and emergency response.
Caption: PPE Selection Workflow for 2,4-Dichlorobenzothiazole
Caption: Emergency Response Workflow for 2,4-Dichlorobenzothiazole
References
-
PubChem. 2,4-Dichlorobenzothiazole. Retrieved from [Link]
-
Wisconsin Department of Health Services. (2023-07-31). 2,4-D. Retrieved from [Link]
-
Regulations.gov. (1986-02-05). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
-
National Pesticide Information Center. 2,4-D Fact Sheet. Retrieved from [Link]
-
PubChem. 2-Chlorobenzothiazole. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2014-07-01). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
